schisandrin C
Description
Structure
3D Structure
Properties
IUPAC Name |
(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWBWWADZJXID-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61301-33-5 | |
| Record name | Schizandrin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61301-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHISANDRIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unveiling of a Complex Scaffold: A Technical Guide to the Biosynthetic Pathway of Schisandrin C and Other Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctadiene lignans, a prominent class of secondary metabolites found in plants of the Schisandraceae family, have garnered significant attention for their diverse and potent pharmacological activities. Among these, schisandrin C, isolated from the fruits of Schisandra chinensis, exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Understanding the intricate biosynthetic pathway leading to this compound is paramount for the biotechnological production of this and other valuable lignans, as well as for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting available quantitative data and experimental methodologies.
The Phenylpropanoid Pathway: The Genesis of Lignan Precursors
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant natural products. The essential precursor for lignan biosynthesis is coniferyl alcohol, derived from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, convert phenylalanine into this key monolignol.
Formation of the Dibenzocyclooctadiene Scaffold: A Divergence from Classical Lignan Biosynthesis
While many lignans are formed through the dimerization of two coniferyl alcohol units to yield pinoresinol, the biosynthesis of dibenzocyclooctadiene lignans like this compound is proposed to follow a distinct path. The current hypothesis suggests that the pathway branches after the formation of coniferyl alcohol and proceeds through the intermediate isoeugenol.[4]
Key Enzymatic Steps to the Core Scaffold
-
From Coniferyl Alcohol to Isoeugenol: The initial step involves the conversion of coniferyl alcohol to isoeugenol. While the specific enzyme responsible for this isomerization in Schisandra has not been definitively characterized, it represents a critical branching point from other lignan pathways.
-
Oxidative Coupling to Dihydroguaiaretic Acid: Two molecules of isoeugenol are then believed to undergo stereospecific oxidative coupling to form dihydroguaiaretic acid. This crucial step is likely mediated by a dirigent protein (DIR) , which guides the stereochemistry of the coupling reaction, and a laccase or peroxidase to catalyze the oxidation.[4] Transcriptomic studies of Schisandra chinensis have identified several candidate DIR genes that are highly expressed in tissues with high lignan accumulation.[4]
The Enigmatic Late Stages: Tailoring the Dibenzocyclooctadiene Core to this compound
The conversion of dihydroguaiaretic acid to the final, biologically active this compound involves a series of tailoring reactions, including hydroxylations, methylations, and the formation of a methylenedioxy bridge. These steps are thought to be catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .
Transcriptome analysis of Schisandra chinensis and related species has provided valuable clues, identifying several candidate genes from the CYP719A and CYP81Q families.[5] Members of the CYP719A family, for instance, have been shown in other plant species to be involved in the formation of methylenedioxy bridges, a key structural feature of this compound.[6] However, the precise sequence of these tailoring reactions and the specific enzymes involved in the biosynthesis of this compound remain an active area of research.
A proposed, yet to be fully elucidated, sequence of events is as follows:
-
Hydroxylation Events: Cytochrome P450 enzymes are hypothesized to catalyze specific hydroxylations on the aromatic rings of the dihydroguaiaretic acid backbone.
-
Methylenedioxy Bridge Formation: A key step is the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-phenyl group, a reaction often catalyzed by CYP enzymes.
-
O-Methylation: O-methyltransferases are responsible for the methylation of specific hydroxyl groups on the dibenzocyclooctadiene scaffold to yield the final structure of this compound.
Quantitative Data
While comprehensive quantitative data on the entire biosynthetic pathway of this compound is limited, studies have reported on the content of various lignans in Schisandra chinensis. This information provides a valuable baseline for future metabolic engineering and synthetic biology efforts.
| Compound | Plant Part | Concentration Range | Reference |
| Schisandrin | Fruit | 15.85 ± 0.09 to 20.57 ± 0.38 mg/g | [7] |
| Schisandrin B | Fruit | 15.85 ± 0.09 to 20.57 ± 0.38 mg/g | [7] |
| Total Lignans | Fruit Oil | 67.73 ± 0.06 to 87.61 ± 1.83 mg/g | [7] |
Experimental Protocols
Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet fully established. However, methodologies used for the study of analogous enzymes in other lignan biosynthetic pathways can be adapted.
Protocol 1: Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes
This protocol describes a general workflow for expressing and testing the activity of candidate CYP enzymes identified from transcriptomic data.
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from Schisandra chinensis tissues with high lignan content.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate CYP gene using PCR with gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET28a for E. coli expression).
-
-
Heterologous Expression:
-
Transform the expression vector into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Culture the transformed cells under appropriate conditions to induce protein expression.
-
-
Microsome Isolation (for Yeast Expression):
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in TEK buffer containing a protease inhibitor cocktail.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Microsomal preparation (or purified enzyme)
-
Putative substrate (e.g., dihydroguaiaretic acid)
-
NADPH-cytochrome P450 reductase (if not co-expressed)
-
NADPH
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the reaction products with the organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC, LC-MS, or GC-MS to identify and quantify the reaction products by comparison with authentic standards.
-
Protocol 2: In Vitro Assay for O-Methyltransferase Activity
This protocol outlines a method for testing the activity of candidate OMT enzymes.
-
Enzyme Preparation:
-
Express and purify the candidate OMT enzyme using standard molecular biology techniques (e.g., heterologous expression in E. coli with a His-tag followed by nickel-affinity chromatography).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified OMT enzyme
-
Hydroxylated dibenzocyclooctadiene lignan substrate
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) to maintain a reducing environment
-
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
-
Product Analysis:
-
Stop the reaction and extract the products as described in Protocol 1.
-
Analyze the products by HPLC or LC-MS to detect the formation of the methylated product.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for CYP functional analysis.
Conclusion and Future Perspectives
The biosynthesis of this compound and other dibenzocyclooctadiene lignans is a complex and fascinating area of plant biochemistry. While the initial steps involving the phenylpropanoid pathway and the formation of the dibenzocyclooctadiene core are becoming clearer, the late-stage tailoring reactions remain a significant knowledge gap. The functional characterization of the candidate cytochrome P450 and O-methyltransferase genes identified through transcriptomic studies is a critical next step. The successful elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of these valuable medicinal compounds through metabolic engineering and synthetic biology approaches. The development of robust in vitro reconstitution systems will be instrumental in dissecting the precise function and kinetics of each enzyme in the pathway, ultimately enabling the rational design of biosynthetic routes for novel and more potent lignan derivatives.
References
- 1. Exploring the diversity and potential functional characteristics of microbiota associated with different compartments of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of lignans in Schisandra chinensis oil with a single analysis process by UPLC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
comprehensive literature review of schisandrin C biological activities
An in-depth analysis of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, reveals a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of its biological effects, summarizes key quantitative data, outlines experimental methodologies, and visualizes the molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Biological Activities
This compound (Sch C) is a dibenzocyclooctadiene lignan that has been extensively studied for its therapeutic potential. It exhibits a range of biological properties, including hepatoprotective, anti-inflammatory, antioxidant, anticancer, antiviral, and cardioprotective effects. These activities are attributed to its ability to modulate various cellular signaling pathways.
Key Biological Activities and Mechanisms of Action
Hepatoprotective and Anti-Fibrotic Activity
This compound is well-documented for its liver-protective properties. It has been shown to protect against hepatic damage induced by toxins and to ameliorate liver fibrosis. Studies indicate that Sch C can reduce serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) in rat models, which are key markers of liver injury.
The anti-fibrotic mechanism involves the regulation of lipid metabolism and inflammation. This compound has been found to inhibit the formation of lipid droplets in hepatocytes and to suppress inflammatory responses in liver fibrosis by modulating the NF-κB and p38/ERK MAPK signaling pathways. In models of renal fibrosis, Sch C was shown to inhibit the excessive accumulation of the extracellular matrix (ECM) by regulating the TGF-β and PI3K-Akt signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. By suppressing this pathway, Sch C reduces the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This activity is central to its therapeutic effects in conditions like liver fibrosis and other inflammatory diseases.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Antioxidant Activity
This compound demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It targets Kelch-like ECH-associated protein 1 (Keap1), which leads to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant enzymes. This mechanism helps to attenuate oxidative stress, as observed in models of Angiotensin II-challenged vascular endothelium.
Caption: this compound targets Keap1 to activate the Nrf2 pathway.
Anticancer Activity
This compound exhibits cytotoxic effects against several human cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in a dose-dependent manner. For instance, in Bel-7402 human hepatoma cells, Sch C treatment led to chromatin condensation and fragmentation, characteristic features of apoptosis. The anticancer activity is dependent on the cellular accumulation of the drug, which has been shown to permeate the cell membrane.
Antiviral Activity
Recent research has highlighted the antiviral properties of this compound, particularly against the Hepatitis B virus (HBV). The mechanism involves the enhancement of the cGAS-STING signaling pathway. By promoting the interaction between TANK-binding kinase 1 (TBK1) and STING, Sch C facilitates the phosphorylation of IRF3. This leads to increased production of type I interferons (IFN-β) and the expression of interferon-stimulated genes, which collectively inhibit HBV replication.
Caption: this compound enhances cGAS-STING signaling to inhibit HBV.
Cardioprotective Activity / Atherosclerosis
In the context of cardiovascular disease, this compound has been investigated for its potential to treat atherosclerosis. It interferes with the PI3K/AKT/mTOR autophagy pathway. In human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), Sch C was shown to promote autophagy by upregulating the expression of key autophagy proteins like Beclin1. This action may help in clearing damaged cellular components and protecting against the progression of atherosclerosis.
Caption: this compound interferes with PI3K/AKT/mTOR to promote autophagy.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay |
|---|---|---|---|---|
| Bel-7402 | Human Hepatoma | 81.58 ± 1.06 | 48 | MTT |
| KB-3-1 | Human Epidermoid Carcinoma | 108.00 ± 1.13 | 48 | MTT |
| Bcap37 | Human Breast Carcinoma | 136.97 ± 1.53 | 48 | MTT |
Data from studies on the anticancer effects of this compound.
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line / Model | Biological Effect | Concentration(s) | Notes |
|---|---|---|---|
| Bel-7402 | Induction of Apoptosis | 75 µM, 100 µM | Observed chromatin condensation and fragmentation. |
| HUVECs | Non-toxic Range | < 25 µM | Higher concentrations showed significant toxicity. |
| THP-1 / L929 | cGAS-STING Activation | < 40 µM | Non-toxic concentrations that promoted IRF3 phosphorylation. |
Data compiled from various in vitro studies.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive, step-by-step protocols are beyond the scope of this review, this section outlines the general methodologies employed in the cited research.
Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines (Bel-7402, KB-3-1, Bcap37), human umbilical vein endothelial cells (HUVECs), and immune cells (THP-1, L929) were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay: To assess cytotoxicity, cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added, and the resulting formazan crystals were dissolved in a solvent like DMSO. Absorbance was measured using a microplate reader to determine cell viability, from which IC₅₀ values were calculated.
Apoptosis Assays
-
Hoechst 33258 Staining: Cells treated with this compound were stained with Hoechst 33258, a fluorescent dye that binds to DNA. Nuclear morphology was observed under a fluorescence microscope. Apoptotic cells were identified by condensed or fragmented chromatin.
-
Flow Cytometry: To quantify apoptosis, treated cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.
Western Blotting
-
Protein Extraction and Quantification: Cells or tissues were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, Nrf2, Beclin1, TBK1). After washing, the membrane was incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Models
-
HBV Replication Model: Hydrodynamic injection of HBV plasmids into mice was used to establish an in vivo model of HBV replication. Mice were then treated with this compound, and serum levels of HBV antigens (HBeAg, HBsAg) and HBV DNA were measured to assess antiviral efficacy.
-
Vascular Endothelium Dysfunction Model: Mice were challenged with a subcutaneous infusion of Angiotensin II to induce oxidative stress and endothelial dysfunction. The protective effects of this compound were evaluated by assessing aortic relaxation and oxidative stress markers.
-
Renal Fibrosis Model: A gentamicin-induced zebrafish model was utilized to assess the anti-fibrotic activity of this compound in vivo.
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro studies of this compound.
Conclusion and Future Prospects
This compound is a promising natural compound with a diverse range of biological activities, underpinned by its ability to modulate key signaling pathways involved in inflammation, oxidative stress, viral replication, and cell survival. The evidence summarized in this guide highlights its potential for the development of novel therapeutics for liver diseases, cancer, viral infections, and cardiovascular disorders.
Future research should focus on more extensive in vivo studies and preclinical trials to validate these findings in more complex biological systems. Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the synthesis of more potent and selective compounds. Additionally, exploring potential synergistic effects with existing drugs could open new avenues for combination therapies.
Schisandrin C: A Deep Dive into its Molecular Targets and Modulation of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by this compound. We delve into the intricate mechanisms by which this natural compound exerts its cellular effects, with a focus on pathways critical in cellular homeostasis, stress response, and disease pathogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the modulated signaling cascades to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. Among these, this compound has emerged as a compound with significant therapeutic potential. Its ability to modulate key cellular signaling pathways underscores its promise in the development of novel treatments for a range of conditions, including inflammatory diseases, cardiovascular disorders, and fibrosis. This guide aims to provide a detailed technical understanding of the molecular interactions and downstream cellular consequences of this compound treatment.
Molecular Targets of this compound
This compound interacts with several key intracellular proteins, thereby initiating a cascade of signaling events. Current research has identified the following as direct or indirect molecular targets:
-
Kelch-like ECH-associated protein 1 (Keap1): this compound has been shown to target Keap1, a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). By interacting with Keap1, this compound promotes the nuclear translocation and activation of Nrf2, a master regulator of antioxidant responses.[1]
-
Transforming Growth Factor Beta Receptor I (TGFBR1): Molecular docking studies have revealed a stable interaction between this compound and TGFBR1.[2][3] This interaction is crucial for the inhibition of the pro-fibrotic TGF-β signaling pathway.
-
Components of the PI3K/AKT/mTOR pathway: this compound has been observed to interfere with the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[4]
-
Components of the NF-κB signaling pathway: this compound inhibits the activation of the NF-κB pathway, a key mediator of inflammatory responses.[5] This is achieved by targeting proteins upstream of NF-κB nuclear translocation.
-
Mitogen-Activated Protein Kinases (MAPKs): this compound has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated protein kinase (ERK), thereby modulating inflammatory and stress responses.[5]
Modulated Signaling Pathways
This compound's interaction with its molecular targets leads to the modulation of several critical signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
This compound activates the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress. By targeting Keap1, this compound facilitates the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1).[1][6][7] This leads to the upregulation of antioxidant enzymes and cytoprotective proteins.
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][8][9] This pathway is a critical regulator of cell survival, proliferation, and autophagy. By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound can induce autophagy and modulate cellular growth.
NF-κB Signaling Pathway
This compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which retains the NF-κB p65 subunit in the cytoplasm, thereby preventing its nuclear translocation and the transcription of pro-inflammatory genes. This compound has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]
References
- 1. This compound targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2-mediated HO-1 induction contributes to antioxidant capacity of a Schisandrae Fructus ethanol extract in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2-Mediated HO-1 Induction Contributes to Antioxidant Capacity of a Schisandrae Fructus Ethanol Extract in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels [jmb.or.kr]
The Preclinical Toxicology and Safety Profile of Schisandrin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and potential anticancer effects. As its therapeutic potential is explored, a thorough understanding of its preclinical toxicology and safety profile is paramount for guiding further drug development. This technical guide provides a comprehensive overview of the currently available preclinical safety data on this compound. The document summarizes in vitro cytotoxicity, genotoxicity, and mechanistic toxicity information. It is important to note that while data on Schisandra extracts and other related lignans are available, specific, comprehensive in vivo toxicological studies on purified this compound are limited. This guide highlights these data gaps and provides detailed experimental protocols for key assays to facilitate future preclinical safety assessments.
Introduction
Schisandra chinensis has been a cornerstone of traditional medicine for centuries, with its constituent lignans believed to be responsible for many of its therapeutic effects. This compound is one of the prominent lignans, and its pharmacological properties are under active investigation. Preclinical safety evaluation is a critical step in the translation of a promising compound from the laboratory to the clinic. This process involves a battery of in vitro and in vivo studies designed to identify potential target organ toxicities, determine a safe starting dose for human trials, and understand the compound's overall risk profile. This guide synthesizes the existing preclinical toxicology data for this compound and provides a framework for its continued safety evaluation.
In Vitro Toxicology
Cytotoxicity
In vitro cytotoxicity assays are fundamental in early-stage safety assessment, providing insights into the potential for a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | MTT | 48 h | 81.58 ± 1.06 | [1] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | MTT | 48 h | 108.00 ± 1.13 | [1] |
| Bcap37 | Human Breast Cancer | MTT | 48 h | 136.97 ± 1.53 | [1] |
| QSG-7701 | Human Normal Liver Cells | MTT | 48 h | >200 | [1] |
| HUVECs | Human Umbilical Vein Endothelial Cells | MTT | 24 h | >25 (significant toxic effects at >25 µM) | [2] |
| YD-38 | Human Oral Squamous Carcinoma | MTT | 24 h | >20 (>90% viability up to 20 µM) | [3] |
This compound demonstrates selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity in normal human liver cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 12.5 to 200 µM) and a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the treated cells for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Genotoxicity
Genotoxicity studies are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.
While no specific genotoxicity studies on purified this compound were identified, a study on the pomace extract of Schisandra chinensis provides some relevant information.
Table 2: In Vivo Genotoxicity of Schisandra chinensis Pomace Extract
| Test System | Organism | Route of Administration | Doses Tested | Results | Reference |
| Erythrocyte Micronucleus Test | ICR Mouse | Oral | 500, 1000, 2000 mg/kg | No significant increase in micronucleated polychromatic erythrocytes | [4] |
This study suggests that the pomace extract of Schisandra chinensis, which contains a mixture of lignans including this compound, does not induce micronucleus formation in the bone marrow of mice up to a dose of 2000 mg/kg, indicating a lack of in vivo genotoxic potential under these test conditions.[4]
Experimental Protocol: In Vivo Micronucleus Test
The in vivo micronucleus test is a key assay for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.
Workflow for In Vivo Micronucleus Test
Caption: Workflow of the in vivo micronucleus assay.
Detailed Steps:
-
Animal Dosing: Administer this compound at multiple dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide), to groups of mice or rats. The oral route is common for preclinical studies.
-
Sample Collection: At appropriate time points after dosing (typically 24 and 48 hours), euthanize the animals and collect bone marrow from the femur.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides with a suitable dye, such as Giemsa or acridine orange, to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.
Mechanistic Toxicology
Understanding the molecular mechanisms underlying a compound's toxicity is crucial for risk assessment. This compound has been shown to modulate several signaling pathways, including the PI3K/AKT/mTOR pathway.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Studies have shown that this compound can interfere with this pathway.[2]
Signaling Pathway of this compound's Effect on PI3K/AKT/mTOR
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to the induction of autophagy.
Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of signaling pathway proteins.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the changes in protein expression and phosphorylation.
In Vivo Toxicology (Data Gaps)
Comprehensive in vivo toxicological data for purified this compound are currently limited in the public domain. The following sections outline the standard preclinical studies that are necessary for a complete safety assessment and highlight the existing data gaps.
Acute Oral Toxicity
An acute oral toxicity study is performed to determine the median lethal dose (LD50) and to identify potential signs of acute toxicity. One study on an ethanol extract of Schisandra chinensis reported an LD50 in mice and mentioned the LD50 of "schisandrin" as 1.0 g/kg body weight, although it was not specified if this was schisandrin A, B, or C.[5] Another study on a pomace extract of S. chinensis in rats suggested acute toxicity at concentrations of 2000 to 5000 mg/kg.[6]
Data Gap: A definitive acute oral LD50 study for purified this compound in a rodent species (e.g., rat or mouse) according to OECD guidelines is needed.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies (typically 28 or 90 days in rodents and a non-rodent species) are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Data Gap: There is a lack of publicly available sub-chronic or chronic oral toxicity data for this compound.
Reproductive and Developmental Toxicity
These studies assess the potential effects of a substance on fertility, embryonic development, and pre- and postnatal development.
Data Gap: No reproductive and developmental toxicity studies for this compound have been identified.
Carcinogenicity
Long-term carcinogenicity bioassays (typically 2 years in rodents) are conducted for drugs intended for chronic use.
Data Gap: There is no available data on the carcinogenic potential of this compound.
Safety Pharmacology
Safety pharmacology studies investigate the potential adverse effects of a compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
Data Gap: Specific safety pharmacology studies for this compound are lacking.
Conclusion and Future Directions
The available preclinical data suggest that this compound has a favorable in vitro safety profile, with selective cytotoxicity towards cancer cells. Mechanistic studies indicate its interaction with the PI3K/AKT/mTOR signaling pathway. However, there are significant gaps in the in vivo toxicological data for purified this compound. To support its further development as a therapeutic agent, a comprehensive preclinical safety evaluation is imperative. This should include, at a minimum, an acute oral toxicity study, repeated-dose toxicity studies, a full battery of genotoxicity assays, and safety pharmacology assessments. The experimental protocols and workflows provided in this guide offer a framework for conducting these essential studies in accordance with international regulatory guidelines. A thorough understanding of the safety profile of this compound will be critical for its successful translation into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Erythrocyte Micronucleus Test of Pomace Schisandra chinensis Extracts Using ICR Mouse -Herbal Formula Science | Korea Science [koreascience.kr]
- 5. Effects of Deacidification on Composition of Schisandra chinensis Ethanolic Extract and Studies on Acute Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Acute Toxicity of Pomace Schisandra chinensis Extracts Using SD-rats -Herbal Formula Science | Korea Science [koreascience.kr]
natural sources and variation of schisandrin C content in Schisandra species
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of schisandrin C, a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus. This document details its natural sources, the significant variations in its content across different species and plant parts, and the analytical methodologies used for its quantification.
Natural Sources of this compound
This compound is predominantly isolated from the fruits and stems of various Schisandra species, which are woody vines native to East Asia and North America. The most well-known source is Schisandra chinensis, commonly known as the five-flavor berry, where this compound is one of the major bioactive lignans. However, its presence and concentration vary significantly among different species within the genus.
Variation of this compound Content
The concentration of this compound is subject to substantial variation due to a range of factors, including the specific Schisandra species, the part of the plant being analyzed, geographical origin, and harvesting time.
Interspecific and Intraspecific Variation
Research has demonstrated a wide range of this compound content among different Schisandra species. While S. chinensis is a primary source, other species such as S. sphenanthera also contain this compound, albeit often in different proportions relative to other lignans. Genetic differences between species and even between different cultivars of the same species are major determinants of this variation.
Variation in Different Plant Parts
The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the seeds and fruits. The stems and leaves also contain this compound, but generally at lower levels. This distribution has significant implications for raw material selection and quality control in the production of herbal medicines and dietary supplements.
Quantitative Data on this compound Content
The following tables summarize the quantitative data on this compound content from various studies. This data highlights the variability across species and plant parts.
| Schisandra Species | Plant Part | This compound Content (mg/g) | Reference |
| Schisandra chinensis | Fruit | 0.13 - 3.98 | |
| Schisandra chinensis | Seed | 1.2 - 4.7 | |
| Schisandra chinensis | Stem | 0.04 - 0.5 | |
| Schisandra rubriflora | Fruit | 0.21 | |
| Schisandra grandiflora | Fruit | 0.15 | |
| Schisandra sphenanthera | Fruit | 0.08 - 1.25 |
Note: The values presented are ranges compiled from multiple sources and can be influenced by analytical methods and sample origins.
Experimental Protocols
Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.
General Extraction and Quantification Workflow
The general procedure for analyzing this compound content in Schisandra plant material involves sample preparation, extraction, and chromatographic analysis.
Detailed HPLC-UV Method
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution is often used, typically with a mixture of acetonitrile and water. A common gradient might start at 50% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Standard Preparation : A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Biosynthetic Pathway of this compound
This compound belongs to the dibenzocyclooctadiene lignan family, which are synthesized via the phenylpropanoid pathway. The core structure is formed through the dimerization of two coniferyl alcohol units.
The biosynthesis begins with L-phenylalanine, which is converted through a series of enzymatic steps to coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled in a process often guided by dirigent proteins to form pinoresinol, the precursor to many lignans. Through a series of reductions, isomerizations, and cyclizations, the dibenzocyclooctadiene scaffold is formed, which is then further modified by enzymes such as hydroxylases and methyltransferases to yield this compound. The precise enzymatic steps leading to the final structure are a subject of ongoing research.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation of analytical methods and investigation into the factors affecting content variation are recommended.
Schisandrin C: A Technical Guide to its Effects on Mitochondrial Function and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its therapeutic potential, particularly in the context of cellular stress. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function and oxidative stress. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the pharmacological properties of this compound.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. However, this vital role also makes them a primary source of reactive oxygen species (ROS), which can lead to oxidative stress when produced in excess. Oxidative stress is implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. This compound has emerged as a promising natural compound with the ability to modulate mitochondrial function and mitigate oxidative stress, thereby offering potential therapeutic benefits. This guide will explore the mechanisms through which this compound exerts these protective effects.
Effects of this compound on Oxidative Stress
This compound has demonstrated potent antioxidant properties by reducing the production of reactive oxygen species and nitric oxide (NO) in various cell models.
Quantitative Data: Inhibition of ROS and NO Production
The following table summarizes the inhibitory effects of this compound on lipopolysaccharide (LPS)-induced ROS and NO production in RAW 264.7 macrophage cells.
| Cell Line | Treatment | Concentration | Parameter | Inhibition (%) | p-value | Reference |
| RAW 264.7 | This compound | 1 µM | ROS | 9.58% | < 0.05 | [1] |
| RAW 264.7 | This compound | 10 µM | ROS | 10.79% | < 0.05 | [1] |
| RAW 264.7 | This compound | 100 µM | ROS | 16.93% | < 0.001 | [1] |
| RAW 264.7 | This compound | 8.5 µM (IC50) | NO | 50% | - | [2] |
Effects of this compound on Mitochondrial Function
This compound has been shown to positively influence mitochondrial function by preserving mitochondrial membrane potential, regulating apoptosis-related proteins, and promoting mitochondrial biogenesis.
Quantitative Data: Mitochondrial Membrane Potential and Cell Viability
Studies in corticosterone (CORT)-induced PC12 cells, a model for depression, have quantified the protective effects of Schisandrin on mitochondrial integrity and cell survival.
| Cell Line | Treatment Model | Schisandrin Concentration | Effect on Mitochondrial Membrane Potential | Effect on Cell Viability | p-value | Reference |
| PC12 | CORT-induced | Low | Significantly Increased | Significantly Increased | < 0.01 | [3] |
| PC12 | CORT-induced | Medium | Significantly Increased | Significantly Increased | < 0.01 | [3] |
| PC12 | CORT-induced | High | Significantly Increased | Significantly Increased | < 0.01 | [3] |
Quantitative Data: Regulation of Apoptosis-Related Proteins
This compound modulates the expression of key proteins involved in the mitochondrial apoptotic pathway, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
| Cell Line | Treatment Model | Schisandrin Concentration | Change in Bax Expression | Change in Bcl-2 Expression | p-value | Reference |
| PC12 | CORT-induced | Low | Significantly Decreased | Significantly Increased | < 0.01 | [3] |
| PC12 | CORT-induced | Medium | Significantly Decreased | Significantly Increased | < 0.01 | [3] |
| PC12 | CORT-induced | High | Significantly Decreased | Significantly Increased | < 0.01 | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on mitochondrial function and oxidative stress by modulating several key signaling pathways, most notably the Nrf2 and MAPK pathways.
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[4][5]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like inflammation and apoptosis. This compound has been shown to inhibit the MAPK pathway, thereby reducing the expression of pro-inflammatory molecules.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Schisandrin and/or corticosterone (CORT) for the desired duration.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Preparation: Culture cells on glass coverslips or in appropriate culture plates.
-
Treatment: Treat cells with this compound and/or an inducing agent (e.g., CORT).
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence.[7][8][9][10]
-
Quantification: The ratio of red to green fluorescence intensity can be quantified to assess changes in mitochondrial membrane potential.
Western Blotting for Apoptosis-Related and Mitochondrial Biogenesis Proteins
-
Protein Extraction: Lyse treated and control cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, PGC-1α, Nrf-2, HO-1, SOD) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11][12][13][14]
Measurement of ROS and NO Production (Muse® Cell Analyzer)
-
Cell Preparation: Prepare single-cell suspensions from treated and control cultures.
-
Staining: For ROS detection, use the Muse® Oxidative Stress Kit containing a dihydroethidium (DHE)-based reagent. For NO detection, use the Muse® Nitric Oxide Kit. Follow the manufacturer's instructions for staining.[15]
-
Data Acquisition: Acquire data on the Muse® Cell Analyzer, which uses laser-based fluorescence detection to quantify the percentage of ROS-positive or NO-positive cells.[15][16][17]
Conclusion
This compound exhibits significant protective effects against oxidative stress and mitochondrial dysfunction. Its ability to scavenge reactive oxygen species, preserve mitochondrial integrity, and modulate key signaling pathways like Nrf2 and MAPK underscores its potential as a therapeutic agent for a variety of diseases rooted in cellular stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Further investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory impact of Schisandrin on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin Attenuates Lipopolysaccharide-Induced Lung Injury by Regulating TLR-4 and Akt/FoxO1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 101.200.202.226 [101.200.202.226]
- 8. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Protocol – Mitophenome [mitophenome.org]
- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. csulb.edu [csulb.edu]
- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Schisandrin C from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[2]. These properties make this compound a promising candidate for drug development and a valuable tool for pharmacological research.
These application notes provide detailed protocols for the extraction and purification of this compound from Schisandra chinensis, targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established scientific literature and are designed to yield high-purity this compound for experimental and developmental purposes.
Data Presentation: Quantitative Analysis of Extraction and Purification
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction and purification techniques.
Table 1: Comparison of Different Extraction Methods for this compound and Other Lignans from Schisandra chinensis
| Extraction Method | Solvent/Conditions | Target Compound(s) | Yield | Purity | Reference |
| Solvent (Reflux) Extraction | 95% Ethanol | Lignans (including schisandrin) | Not specified for this compound alone | - | [3] |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol, 60°C, 70 min | Schisandrin B | 5.80 mg/g | - | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 1% methanol co-solvent, 15 MPa, 50°C | Lignans (including schisandrin) | SFE efficiency is ~80% of methanol extraction | - | [4] |
| Typical Content in Fruit | - | Schisandrin | 2.199–11.08 mg/g | - | [3] |
Table 2: Purification Efficiency of this compound and Related Lignans
| Purification Method | Stationary Phase/Mobile Phase | Starting Material | Final Purity | Reference |
| Silica Gel Column Chromatography | Silica gel, Petroleum ether/ethyl acetate gradient | Crude petroleum ether extract | >98% (for this compound after recrystallization) | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-methanol-water (35:30:3, v/v) | Crude petroleum ether extract | >98% (Deoxyschisandrin), >96% (γ-Schisandrin) | |
| Preparative HPLC | C18 column, Acetonitrile/water gradient | Partially purified lignan fraction | High purity | [6] |
Experimental Protocols
Protocol 1: Solvent Extraction and Column Chromatography Purification of this compound
This protocol details a conventional method for the extraction and purification of this compound, yielding a high-purity product.
1. Extraction
-
1.1. Sample Preparation: Dry the fruits of Schisandra chinensis and grind them into a coarse powder.
-
1.2. Reflux Extraction:
-
Place 1 kg of the powdered Schisandra chinensis fruits into a round-bottom flask.
-
Add a sufficient volume of 95% ethanol to immerse the powder.
-
Heat the mixture to reflux at 70°C for 2 hours.
-
Filter the extract while hot and collect the filtrate.
-
Repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
-
1.3. Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 60°C to remove the ethanol.
-
1.4. Solvent Partitioning:
-
Resuspend the concentrated residue in water.
-
Perform a liquid-liquid extraction using petroleum ether.
-
Collect the petroleum ether fraction, which will contain the less polar lignans, including this compound.
-
2. Purification
-
2.1. Silica Gel Column Chromatography:
-
Concentrate the petroleum ether extract to dryness.
-
Prepare a silica gel column (e.g., 200-300 mesh) packed with petroleum ether.
-
Dissolve the dried extract in a minimal amount of petroleum ether and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in petroleum ether.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
2.2. Recrystallization:
-
Combine the fractions rich in this compound and evaporate the solvent.
-
Recrystallize the resulting solid from ethyl acetate to obtain pure this compound crystals.
-
The purity of the final product can be determined by HPLC, and should be >98%[5].
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lignans (Optimized for Schisandrin B, applicable for this compound)
This protocol provides a more rapid extraction method. While optimized for schisandrin B, the parameters are suitable for the extraction of other lignans like this compound.
-
1. Sample Preparation: Dry and powder the seeds of Schisandra chinensis.
-
2. Extraction Parameters:
-
3. Procedure:
-
Combine the powdered seeds and 95% ethanol in a vessel.
-
Place the vessel in an ultrasonic bath and apply the specified conditions.
-
After extraction, filter the mixture and collect the supernatant.
-
The resulting extract can then be purified using the methods described in Protocol 1 (Section 2).
-
Protocol 3: Supercritical Fluid Extraction (SFE) of Lignans
SFE is a green technology that uses supercritical fluids, typically CO2, for extraction.
-
1. Sample Preparation: Dry and pulverize the fruits of Schisandra chinensis.
-
2. SFE Parameters:
-
3. Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the system to the desired supercritical conditions.
-
Introduce the CO2 and co-solvent to perform the extraction.
-
Collect the extract by depressurizing the fluid in a collection vessel.
-
The resulting extract will be rich in lignans and can be further purified as described in Protocol 1 (Section 2).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway (Illustrative Example of this compound Action)
While the primary focus of this document is on the extraction and purification protocol, the following diagram illustrates an example of a signaling pathway that can be investigated using the purified this compound, highlighting its relevance in drug development. This compound has been shown to induce apoptosis in cancer cells.
Caption: Illustrative signaling pathway for this compound-induced apoptosis.
References
- 1. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid Mass Spectrometric Study of a Supercritical CO2-extract from Woody Liana Schisandra chinensis by HPLC-SPD-ESI-MS/MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Schisandrin C in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Principle
This method utilizes liquid-liquid extraction (LLE) for the efficient extraction of this compound and an internal standard (IS) from plasma samples. The separation is achieved using reverse-phase liquid chromatography, and quantification is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Methyl Yellow or other suitable compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ultrapure water
-
Control plasma (e.g., rat or human)
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: A C18 reverse-phase column (e.g., Purospher® STAR RP-18 endcapped, 100 mm × 2.1 mm, 2 µm) is a suitable choice.[1]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into control plasma to obtain final concentrations for the calibration curve. A typical range is 5.0 to 1000 ng/mL.[1][3][4][5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
Sample Preparation Protocol
A liquid-liquid extraction method is commonly employed for plasma sample preparation.[1][3][4]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 16,000 × g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes the typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Purospher® STAR RP-18 endcapped (100 mm × 2.1 mm, 2 µm)[1] |
| Mobile Phase | Methanol and 0.1% formic acid in water (85:15, v/v)[1][3][4] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Capillary Voltage | 3.2 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 400°C[1] |
| Desolvation Gas Flow | 800 L/h[1] |
| Cone Voltage | 18 V[1] |
| Collision Energy | 12 eV[1] |
| MRM Transitions | |
| This compound | m/z 433.22 → 415.19[1] |
| Internal Standard (Methyl Yellow) | m/z 226.26 → 76.91[1] |
Data Presentation
Table 1: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result |
| Linearity Range | 5.0 - 1000 ng/mL[1][3][4][5] |
| Correlation Coefficient (r²) | > 0.999[1][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][3][4][5] |
| Intra-day Precision and Accuracy | |
| Low QC (5 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±20% |
| Mid QC (50 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |
| High QC (500 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |
| Inter-day Precision and Accuracy | |
| Low QC (5 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±20% |
| Mid QC (50 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |
| High QC (500 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |
| Recovery and Matrix Effect | |
| Recovery | 90.8 - 99.6%[1] |
| Matrix Effect | 91.5 - 97.8%[1] |
The values presented are typical and may vary based on the specific instrumentation and laboratory conditions. The acceptance criteria are based on FDA guidelines for bioanalytical method validation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Signaling Pathway of this compound
This compound has been shown to modulate several signaling pathways, contributing to its therapeutic effects. One notable pathway is the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of autophagy.[3][6] this compound can interfere with this pathway, promoting autophagy, which may be beneficial in conditions like atherosclerosis.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing a Stable Schisandrin C Solution for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] Its therapeutic potential is being explored in various research areas such as oncology, liver disease, and neurodegenerative disorders.[1] However, a significant challenge in studying this compound in vitro is its hydrophobic nature, which can lead to poor solubility and stability in aqueous cell culture media, potentially causing precipitation and yielding inconsistent experimental results.
These application notes provide a detailed protocol for the preparation and handling of a stable this compound solution for use in cell culture assays. The following sections outline the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for storage and quality control. Additionally, key signaling pathways affected by this compound are summarized to aid in experimental design.
Quantitative Data Summary
For consistent and reproducible results, careful preparation and storage of this compound solutions are paramount. The following tables summarize the key quantitative data for solubility and storage.
Table 1: this compound Solubility
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [4] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| DMSO Stock Solution | -80°C | 2 years | [1] |
| DMSO Stock Solution | -20°C | 1 year | [1] |
| Working Solution (in media) | 2°C - 8°C | Prepare fresh for each experiment | General Best Practice |
Experimental Protocols
This section provides a detailed methodology for preparing a stable this compound solution for cell culture experiments.
Materials
-
This compound powder (purity >98%)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Sterile, polypropylene conical tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile filters (0.22 µm)
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.[3]
-
Sterilization: While not always necessary if using sterile components, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if there are concerns about contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] This minimizes freeze-thaw cycles which can degrade the compound.
Protocol 2: Preparation of a Stable this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C before use.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution to minimize precipitation.
-
First, dilute the high-concentration stock solution in a small volume of pre-warmed complete cell culture medium.
-
Then, add this intermediate dilution to the final volume of the cell culture medium to achieve the desired working concentration.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[5] Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on the cells.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate out of the aqueous solution.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells to ensure stability and consistent results.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing stable this compound solutions.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and fibrosis. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Major signaling pathways affected by this compound.
Recent studies have elucidated the molecular mechanisms of this compound. It has been shown to inhibit the TGF-β and PI3K-Akt signaling pathways, which are crucial in the context of renal fibrosis.[6][7] In atherosclerosis models, this compound has been found to interfere with the PI3K/AKT/mTOR autophagy pathway.[8][9] Furthermore, it has been reported to promote autophagy and mitochondrial biogenesis by suppressing the MAPKs/Nrf-2/heme oxygenase-1 signaling pathway.[10] In the context of metabolic diseases, this compound has been shown to inhibit lipid accumulation by regulating adipogenesis and lipolysis through the activation of AMPK signaling.[11]
By following these detailed protocols and considering the known molecular targets, researchers can confidently and effectively utilize this compound in their cell culture assays to further explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Schisandrin C in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy of Schisandrin C, a bioactive lignan with neuroprotective potential, in transgenic mouse models of Alzheimer's disease (AD). The following protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Introduction
In Vivo Experimental Design
A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. This section details the recommended animal models, treatment regimens, and experimental timeline.
Animal Models
The selection of an appropriate animal model is critical for translational relevance. The following transgenic mouse models are widely used in AD research and are recommended for this study:
-
APP/PS1 Mouse Model: This model co-expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[5]
-
5XFAD Mouse Model: This model expresses five familial AD mutations in the APP and PS1 genes, resulting in an aggressive and early-onset Aβ pathology.
Treatment Groups
A minimum of four experimental groups are recommended to ensure comprehensive evaluation:
-
Wild-Type (WT) Control + Vehicle: Healthy, non-transgenic littermates receiving the vehicle solution.
-
AD Model (APP/PS1 or 5XFAD) + Vehicle: Transgenic mice receiving the vehicle solution.
-
AD Model (APP/PS1 or 5XFAD) + this compound (Low Dose): Transgenic mice receiving a low dose of this compound.
-
AD Model (APP/PS1 or 5XFAD) + this compound (High Dose): Transgenic mice receiving a high dose of this compound.
Dosing and Administration of this compound
Based on previous studies with related compounds, the following oral gavage administration protocol is recommended:
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
This compound Doses:
-
Low Dose: 2 mg/kg body weight/day[5]
-
High Dose: 10 mg/kg body weight/day
-
-
Administration Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 8-12 weeks.
Pharmacokinetic studies of this compound in rodents have shown oral bioavailability, with detectable plasma concentrations following gavage.[6][7] The chosen dosage range is based on effective doses of similar compounds in AD models and aims to establish a dose-response relationship.
Behavioral Assessments of Cognitive Function
Behavioral tests are essential for evaluating the impact of this compound on cognitive deficits characteristic of AD.
Morris Water Maze (MWM)
The MWM is a widely accepted test for assessing spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
The mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to remain there for 15 seconds.
-
The inter-trial interval is 15-20 minutes.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Y-Maze
The Y-maze test is used to assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for 8 minutes.
-
The sequence of arm entries is recorded.
-
An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Biochemical and Histological Analyses
Following behavioral testing, brain tissue is collected for biochemical and histological analyses to investigate the underlying mechanisms of this compound's effects.
Brain Tissue Collection and Preparation
-
Mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).
-
The brain is rapidly excised. One hemisphere is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis. The other hemisphere is fixed in 4% paraformaldehyde for histological analysis.
Quantification of Aβ42 Levels by ELISA
Protocol:
-
Brain Homogenization:
-
The frozen brain hemisphere is homogenized in a guanidine hydrochloride buffer (5 M guanidine HCl, 50 mM Tris-HCl, pH 8.0) to extract total Aβ.
-
-
ELISA Procedure:
-
A commercial Aβ42 ELISA kit is used according to the manufacturer's instructions.
-
Briefly, brain homogenates are diluted and added to a 96-well plate pre-coated with an Aβ42 capture antibody.
-
After incubation and washing, a detection antibody conjugated to horseradish peroxidase (HRP) is added.
-
The reaction is developed with a TMB substrate, and the absorbance is measured at 450 nm.
-
Aβ42 concentrations are calculated based on a standard curve.
-
Analysis of Phosphorylated Tau (p-Tau) by Western Blot
Protocol:
-
Protein Extraction:
-
Frozen brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205) at a 1:1000 dilution.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Analysis of Neuroinflammation
Protocol:
-
Tissue Sectioning:
-
Paraffin-embedded or frozen brain hemispheres are sectioned at 30-40 µm thickness.
-
-
Staining:
-
Sections are washed in PBS and blocked with a solution containing normal goat serum and Triton X-100 for 1-2 hours.[8][9]
-
Sections are incubated overnight at 4°C with a primary antibody against Iba1 (a marker for microglia) at a 1:1000 dilution.[8][9]
-
After washing, sections are incubated with a biotinylated secondary antibody for 2 hours at room temperature.[8]
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit and visualized with diaminobenzidine (DAB).[8]
-
Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Image Analysis:
-
The number and morphology of Iba1-positive microglia are quantified in specific brain regions (e.g., hippocampus, cortex).
-
Protocol:
-
Brain Homogenization:
-
Frozen brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
-
ELISA Procedure:
-
Commercial ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.
-
Brain homogenates are added to 96-well plates pre-coated with capture antibodies for the respective cytokines.
-
The procedure follows the same principles as the Aβ42 ELISA.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Cognitive Performance in Morris Water Maze
| Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| WT + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 |
| AD Model + Vehicle | 45.7 ± 5.3 | 10.1 ± 2.8 |
| AD Model + this compound (2 mg/kg) | 28.9 ± 4.6 | 18.5 ± 3.1 |
| AD Model + this compound (10 mg/kg) | 20.1 ± 3.9 | 22.3 ± 2.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to AD Model + Vehicle. (Note: Data are hypothetical and for illustrative purposes, but based on trends observed in related studies[4][5])
Table 2: Effect of this compound on Spontaneous Alternation in Y-Maze
| Group | Spontaneous Alternation (%) |
| WT + Vehicle | 75.4 ± 4.8 |
| AD Model + Vehicle | 52.1 ± 5.2 |
| AD Model + this compound (2 mg/kg) | 63.8 ± 4.9* |
| AD Model + this compound (10 mg/kg) | 70.2 ± 5.1** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to AD Model + Vehicle. (Note: Data are hypothetical and for illustrative purposes)
Table 3: Effect of this compound on Brain Aβ42 and p-Tau Levels
| Group | Brain Aβ42 (pg/mg protein) | Relative p-Tau/Total Tau Ratio |
| WT + Vehicle | 150.5 ± 25.3 | 0.5 ± 0.1 |
| AD Model + Vehicle | 2367.9 ± 431.1 | 2.8 ± 0.4 |
| AD Model + this compound (2 mg/kg) | 1545.2 ± 310.7 | 1.9 ± 0.3 |
| AD Model + this compound (10 mg/kg) | 944.8 ± 102.3 | 1.2 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to AD Model + Vehicle. (Note: Data are based on trends from a study on a related compound, Schisandrin A[4])
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| WT + Vehicle | 25.3 ± 4.1 | 15.8 ± 2.9 | 30.1 ± 5.2 |
| AD Model + Vehicle | 85.6 ± 9.8 | 50.2 ± 7.3 | 98.7 ± 11.4 |
| AD Model + this compound (2 mg/kg) | 58.9 ± 7.2 | 35.1 ± 5.8 | 65.4 ± 8.9* |
| AD Model + this compound (10 mg/kg) | 39.7 ± 6.5 | 22.6 ± 4.1 | 45.8 ± 7.6** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to AD Model + Vehicle. (Note: Data are hypothetical and for illustrative purposes, based on trends from a study on Schisandrin in an STZ-induced AD rat model[10])
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Proposed signaling pathways of this compound in mitigating oxidative stress and neuroinflammation.
Caption: Experimental workflow for testing this compound in Alzheimer's disease mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin alleviates the cognitive impairment in rats with Alzheimer’s disease by altering the gut microbiota composition to modulate the levels of endogenous metabolites in the plasma, brain, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 9. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 10. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Schisandrin C in Studying Autophagy Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Emerging evidence suggests that this compound can modulate autophagy, a cellular self-digestion process, in various cell types. Autophagy plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival of established tumors. This complex role makes the study of autophagy-modulating compounds like this compound crucial for developing novel cancer therapeutic strategies.
This document provides detailed application notes and protocols for utilizing this compound to investigate autophagy pathways in cancer cells. It includes quantitative data from relevant studies, detailed experimental methodologies, and visual representations of signaling pathways and workflows to guide researchers in this field.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HUVECs | 24 hours | > 25 µM (significant toxic effects observed above this concentration) | [1] |
Note: It is imperative to perform a dose-response curve to determine the optimal non-toxic to moderately toxic concentration range of this compound for inducing and studying autophagy in the specific cancer cell line being investigated.
Table 2: Effect of this compound on Autophagy-Related Protein Expression in HUVECs
This table summarizes the observed effects of this compound on key autophagy-related proteins in ox-LDL-induced HUVECs, suggesting a potential mechanism that may be relevant in cancer cells.
| Protein | Treatment | Observed Effect | Reference |
| p-PI3K | This compound | Decrease | [1] |
| p-Akt | This compound | Decrease | [1] |
| p-mTOR | This compound | Decrease | [1] |
| Beclin-1 | This compound | Increase | [1] |
| LC3-II/LC3-I | This compound | Increase | [1] |
Signaling Pathways
The primary signaling pathway implicated in this compound-mediated modulation of autophagy is the PI3K/Akt/mTOR pathway. This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to the induction of autophagy.[1] Another potentially relevant pathway is the AMPK/mTOR pathway, which is a critical regulator of cellular energy homeostasis and autophagy.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.
AMPK/mTOR Signaling Pathway
Caption: Potential role of this compound in modulating the AMPK/mTOR autophagy pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on autophagy in cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
Objective: To culture cancer cells and treat them with this compound to study its effects on autophagy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Protocol:
-
Culture the cancer cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Western Blot Analysis of Autophagy Markers
Objective: To quantify the expression levels of key autophagy-related proteins (e.g., LC3, Beclin-1, p62, p-mTOR, p-Akt) in cancer cells treated with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-Beclin-1, anti-p62, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin). The LC3-II/LC3-I ratio is a key indicator of autophagic activity.
Experimental Workflow for Western Blotting
Caption: A streamlined workflow for Western blot analysis of autophagy markers.
Immunofluorescence for LC3 Puncta Formation
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta) in cancer cells treated with this compound.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm.
-
Quantify the number of LC3 puncta per cell in multiple fields of view to assess the level of autophagy.
Conclusion
This compound presents a promising tool for investigating the intricate role of autophagy in cancer. By utilizing the protocols and understanding the signaling pathways outlined in this document, researchers can effectively study the molecular mechanisms by which this compound modulates autophagy in cancer cells. This knowledge will be invaluable for the future development of novel therapeutic strategies that target autophagic pathways to combat cancer. Further research is warranted to establish a comprehensive profile of this compound's activity across a diverse panel of cancer cell lines and to validate these in vitro findings in in vivo models.
References
Application Notes and Protocols: Schisandrin C as a Positive Control for Nrf2 Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3][4] Given its central role in cellular protection, the Nrf2 pathway is a key target for drug discovery and development.
In any cell-based assay, the inclusion of a reliable positive control is essential for validating the experimental setup and ensuring the accuracy of the results. A positive control should be a well-characterized compound that consistently and reproducibly activates the pathway of interest. Schisandrin C, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a potent and reliable activator of the Nrf2 signaling pathway, making it an excellent candidate for a positive control in Nrf2 activation assays.[5]
This compound exerts its effect by targeting Keap1, the negative regulator of Nrf2.[5] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven gene expression.[5] Its well-defined mechanism of action and proven efficacy in various in vitro and in vivo models underscore its suitability as a positive control.
Nrf2 Signaling Pathway
The Nrf2-Keap1 signaling pathway is a key regulator of cellular antioxidant responses.
Caption: The Nrf2-Keap1 signaling pathway and the mechanism of activation by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and its analogs on Nrf2 pathway activation and downstream gene expression from published studies.
Table 1: Dose-Dependent Upregulation of Nrf2 and Target Gene Expression by Schisandrin Analogs
| Compound | Cell Line | Concentration | Target | Fold Increase (vs. Control) | Reference |
| Schisandrin B | H9c2 | 20 µM | Nuclear Nrf2 | ~2.5 | [6] |
| Schisandrin B | H9c2 | 20 µM | HO-1 | ~3.0 | [6] |
| Schisandrin B | H9c2 | 20 µM | NQO-1 | ~2.5 | [6] |
| Schisandrin B | Male KM Mice (in vivo) | 25.0 mg/kg | Liver Nrf2 | Dose-dependent increase | [7][8] |
| Schisandrin B | Male KM Mice (in vivo) | 50.0 mg/kg | Liver Nrf2 | Dose-dependent increase | [7][8] |
| Schisandrin B | Male KM Mice (in vivo) | 100.0 mg/kg | Liver Nrf2 | Dose-dependent increase | [7][8] |
| Schisandrin B | Male KM Mice (in vivo) | 25.0 mg/kg | Liver NQO-1 | Dose-dependent increase | [7] |
| Schisandrin B | Male KM Mice (in vivo) | 50.0 mg/kg | Liver NQO-1 | Dose-dependent increase | [7] |
| Schisandrin B | Male KM Mice (in vivo) | 100.0 mg/kg | Liver NQO-1 | Dose-dependent increase | [7] |
| Schisandrin B | Male KM Mice (in vivo) | 25.0 mg/kg | Liver GST | Dose-dependent increase | [7] |
| Schisandrin B | Male KM Mice (in vivo) | 50.0 mg/kg | Liver GST | Dose-dependent increase | [7] |
| Schisandrin B | Male KM Mice (in vivo) | 100.0 mg/kg | Liver GST | Dose-dependent increase | [7] |
Table 2: Time-Course of Nrf2 Target Gene Expression Induced by Nrf2 Activators
| Compound | Cell Line | Concentration | Time Point | Target | Fold Increase (vs. Control) | Reference |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 3 h | NQO1 mRNA | ~2.0 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 6 h | NQO1 mRNA | ~3.5 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 9 h | NQO1 mRNA | ~4.0 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 16 h | NQO1 mRNA | ~3.5 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 24 h | NQO1 mRNA | ~3.0 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 3 h | HO-1 mRNA | ~2.5 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 6 h | HO-1 mRNA | ~5.0 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 9 h | HO-1 mRNA | ~6.0 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 16 h | HO-1 mRNA | ~4.5 | [9] |
| Compound 1 (Curcumin-garlic hybrid) | SH-SY5Y | 5 µM | 24 h | HO-1 mRNA | ~3.5 | [9] |
| Irisin | RAW 264.7 | 25 nM | 2 h | Nrf2 mRNA | Significant increase | [10] |
| Irisin | RAW 264.7 | 25 nM | 8 h | Nrf2 mRNA | Significant increase | [10] |
| Irisin | RAW 264.7 | 25 nM | 10 h | Nrf2 mRNA | Significant increase | [10] |
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an ARE promoter.
Caption: Workflow for the ARE-luciferase reporter gene assay.
Materials:
-
HEK293T or HepG2 cells
-
ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)[2]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom tissue culture plates
-
This compound (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: One day before transfection, seed 35,000 HepG2 cells per well in a 96-well plate.[11]
-
Transfection: Transfect cells with the ARE-luciferase reporter vector and the Renilla luciferase control vector according to the manufacturer's protocol for the transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM), test compounds, or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[11]
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis for Nrf2, HO-1, and NQO1
This protocol details the detection of key proteins in the Nrf2 pathway by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, test compounds, or vehicle for the desired time (e.g., 6-24 hours).
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the appropriate loading control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method is used to quantify the mRNA expression levels of Nrf2 and its target genes.
Caption: Workflow for quantitative real-time PCR (qPCR).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., NFE2L2, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA according to the manufacturer's protocol.
-
qPCR:
-
Set up the qPCR reactions with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program with the following typical cycling conditions: initial denaturation at 95°C for 1-10 minutes, followed by 40 cycles of denaturation at 95°C for 10-15 seconds and annealing/extension at 60°C for 60 seconds.[12]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCq method, normalizing to the housekeeping gene.[12]
Logical Use of a Positive Control
The inclusion of a positive control like this compound is fundamental for robust assay design and data interpretation.
Caption: Logical framework for using a positive control in an Nrf2 activation assay.
By consistently demonstrating the expected activation of the Nrf2 pathway, this compound confirms that the cellular system and reagents are functioning correctly, thereby providing confidence in the results obtained with novel test compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 5. This compound targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Schisandrin C Administration in Rodent Bioavailability Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Schisandrin C, a key bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2] Understanding the bioavailability of this compound is crucial for the preclinical and clinical development of this promising natural product. This document provides detailed protocols for the administration of this compound to rodents (mice and rats) to conduct bioavailability and pharmacokinetic studies.
The primary routes of administration for assessing bioavailability are oral (p.o.) and intravenous (i.v.). Oral administration, typically via gavage, mimics the intended clinical route of administration for many drugs and allows for the determination of oral bioavailability. Intravenous administration serves as a reference to determine the absolute bioavailability, as it ensures 100% of the compound enters systemic circulation.
Key considerations for successful rodent bioavailability studies with this compound include appropriate animal models, proper handling and restraint, accurate dose preparation and administration, and a well-defined blood sampling schedule. The choice of vehicle for solubilizing this compound is also critical, as it can significantly impact its absorption. Common vehicles include 10% DMSO and olive oil.[1][2] Following administration, plasma concentrations of this compound are typically quantified using sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Experimental Protocols
Animal Preparation and Handling
-
Animal Species and Strain: Male Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.[2][5]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.[6] This includes housing them in a temperature and humidity-controlled facility with a 12-hour light/dark cycle and providing free access to standard chow and water.[5][6]
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration to minimize the effect of food on drug absorption. Water should be available ad libitum.[6]
-
Handling and Restraint: Proper handling and restraint are crucial to minimize stress on the animals, which can affect physiological parameters and drug metabolism.[7][8] For oral gavage, mice can be restrained by scruffing the neck, while rats can be held near the thoracic region with the lower body supported.[9]
Dose Preparation
-
This compound Purity: Use this compound with a purity of >98%, confirmed by HPLC.[2]
-
Vehicle Selection:
-
For Oral Administration (p.o.):
-
For Intravenous Administration (i.v.): A formulation suitable for injection is required. This may involve dissolving this compound in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol (PEG). It is crucial to ensure the final solution is sterile and clear.
-
-
Dose Calculation: The dose should be calculated based on the body weight of the individual animal. Dosing volumes for oral gavage in mice are typically around 10 mL/kg, while for rats, it can be up to 20 mL/kg.[9][10]
Administration of this compound
a) Oral Gavage (p.o.)
-
Animal Restraint: Properly restrain the mouse or rat as described in the handling section.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of appropriate size (e.g., 20-gauge for mice, 18-gauge for rats).[8][9] The length of the needle should be measured from the tip of the animal's nose to the last rib to avoid stomach perforation.[7][9]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[9] Once in the esophagus, administer the prepared dose smoothly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[7][10]
b) Intravenous Injection (i.v.)
-
Animal Restraint: Place the rodent in a suitable restraint device that allows access to the tail vein.
-
Vein Dilation: If necessary, dilate the tail vein using a heat lamp or by immersing the tail in warm water.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30 gauge), perform the injection into the lateral tail vein. Administer the dose slowly and steadily.
-
Post-Injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse reactions.
Blood Sampling
-
Sampling Time Points: A typical blood sampling schedule for a pharmacokinetic study would be pre-dose (0 min) and at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-administration.
-
Blood Collection Method: Blood samples (approximately 100-200 µL) can be collected from the saphenous vein, submandibular vein, or via cardiac puncture for terminal collection.[1][2] For serial sampling, cannulation of the jugular or femoral vein is a more refined technique.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Storage: Store the plasma samples at -80°C until analysis.[5]
Sample Analysis (LC-MS/MS)
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma samples.[3][4]
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) to separate this compound from other components in the plasma extract.[3][4]
-
Mass Spectrometric Detection: Quantify the concentration of this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3]
-
Data Analysis: Calculate the pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and bioavailability (F%), using appropriate software (e.g., WinNonlin).[3] The absolute oral bioavailability is calculated using the formula: F (%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.[3]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| Rat | p.o. | 10 | - | 22-200 | - | 15.56 ± 10.47 | [3] |
| Rat | i.v. | 10 | - | - | - | - | [3] |
| Rat | p.o. (as S. chinensis extract) | 5.2 | 80 ± 70 | - | - | 78.42 ± 54.91 | [3][4] |
| Rat | p.o. (as S. chinensis extract) | 17.3 | 150 ± 90 | - | - | 37.59 ± 19.16 | [3][4] |
| Mouse | p.o. | 2.5 | - | - | - | - | [1] |
| Mouse | p.o. | 5 | - | - | - | - | [1] |
Note: "-" indicates data not available in the cited sources.
Mandatory Visualization
Caption: Experimental workflow for rodent bioavailability studies of this compound.
References
- 1. This compound Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-vivo Study into the Effects of Schisandrin B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin alleviates the cognitive impairment in rats with Alzheimer’s disease by altering the gut microbiota composition to modulate the levels of endogenous metabolites in the plasma, brain, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra chinensis Bee Pollen Extract Alleviates Obesity by Modulating Gut Microbiota-Driven Bile Acid Metabolism [mdpi.com]
- 7. instechlabs.com [instechlabs.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for the Identification of Schisandrin C Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C, a key bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. Understanding its metabolic fate is crucial for comprehensive preclinical and clinical evaluation, including assessment of its efficacy, pharmacokinetics, and potential for drug-drug interactions. This document provides detailed application notes and standardized protocols for the identification and characterization of this compound metabolites using advanced analytical techniques.
Analytical Strategies for Metabolite Identification
The identification of this compound metabolites is primarily achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Ultra-performance liquid chromatography (UPLC) combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is a powerful tool for this purpose, offering high resolution, mass accuracy, and the ability to perform tandem MS (MS/MS) for structural elucidation.[1][2]
Key Analytical Techniques:
-
UPLC-Q-TOF-MS/MS: For rapid and sensitive screening and identification of metabolites in complex biological matrices.[1][2]
-
LC-MS/MS: A robust method for the quantitative analysis of this compound and its known metabolites.[3]
-
Preparative HPLC: Used for the isolation of major metabolites for further structural confirmation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Proposed Metabolic Pathway of this compound
The metabolism of Schisandra lignans, including this compound, predominantly involves Phase I reactions such as hydroxylation and demethylation.[5][6] Based on studies of similar lignans, the proposed metabolic pathway for this compound involves the formation of hydroxylated and demethylated derivatives.
Caption: Proposed metabolic pathway of this compound.
Data Presentation: Identified Metabolites of this compound
The following table summarizes the key mass spectrometric data for the parent compound, this compound, and its putative metabolites based on the fragmentation patterns of related lignans.
| Compound | Proposed Transformation | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | - | 417.2015 | 402, 386, 371, 355 |
| Metabolite 1 | Hydroxylation | 433.1964 | 418, 402, 387, 371 |
| Metabolite 2 | Demethylation | 403.1858 | 388, 372, 357, 341 |
| Metabolite 3 | Hydroxylation & Demethylation | 419.1807 | 404, 388, 373, 357 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the metabolic profile of this compound in a controlled in vitro environment using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[7][8][9]
Materials:
-
This compound
-
Rat, human, or other species' liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Methanol (ice-cold)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration, e.g., 10 µM), liver microsomes (final protein concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding two volumes of ice-cold methanol.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for UPLC-Q-TOF-MS analysis.
Caption: Workflow for in vitro metabolism of this compound.
Protocol 2: In Vivo Metabolite Profiling in Rodent Models
This protocol outlines the procedure for identifying this compound metabolites in the plasma of rats after oral administration.
Materials:
-
This compound
-
Sprague-Dawley rats (or other suitable rodent model)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., heparinized tubes)
-
Ethyl acetate (for extraction)
-
Methanol
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Animal Dosing: Administer this compound orally to rats at a specified dose.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the UPLC-Q-TOF-MS system.
Protocol 3: UPLC-Q-TOF-MS/MS Analysis
This protocol provides a general framework for the instrumental analysis of this compound and its metabolites. Parameters may need to be optimized for specific instruments.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-2 min, 10-30% A; 2-10 min, 30-70% A; 10-15 min, 70-90% A; followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/h
-
Scan Range: m/z 100-1000
-
MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS can be used. For DDA, select the top 3-5 most intense ions from each survey scan for fragmentation.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain comprehensive fragment ion information.
Data Analysis and Structural Elucidation
The acquired UPLC-Q-TOF-MS data should be processed using appropriate software. The process involves peak detection, alignment, and comparison between control and treated samples to identify potential metabolites. The structural elucidation of these metabolites is based on:
-
Accurate Mass Measurement: Provides the elemental composition of the parent and fragment ions.
-
Fragmentation Pattern: The MS/MS spectrum of a metabolite is compared to that of the parent drug to identify the site of metabolic modification. Common neutral losses (e.g., -14 Da for demethylation, +16 Da for hydroxylation) are indicative of specific metabolic reactions.
By following these detailed protocols and analytical strategies, researchers can effectively identify and characterize the metabolites of this compound, providing crucial insights into its biotransformation and pharmacological profile.
References
- 1. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of schizandrin metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com.cn [shimadzu.com.cn]
- 6. Frontiers | Pharmacokinetics and Main Metabolites of Anwulignan in Mice [frontiersin.org]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Schisandrin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of schisandrin C derivatives and their structure-activity relationship (SAR) studies, focusing on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug development.
Introduction
This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1][2] To explore and enhance its therapeutic potential, researchers have focused on the synthesis of various derivatives and the systematic investigation of their structure-activity relationships. These studies aim to identify key structural modifications that can lead to improved potency and selectivity for specific biological targets. This document outlines the synthetic strategies for modifying the this compound scaffold and provides protocols for evaluating the biological activities of the resulting derivatives.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following tables summarize the quantitative data from structure-activity relationship studies of this compound derivatives, focusing on their cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Modification | HeLa (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | DU-145 (IC₅₀, µM) | Reference |
| This compound | Parent Compound | >100 | >100 | >100 | >100 | [3] |
| Derivative 4e | C-9 position modification | Potent | Potent | Potent | Potent | [3] |
| Derivative 4f | C-9 position modification | Potent | Potent | Potent | Potent | [3] |
| Derivative 4g | C-9 position modification | Potent | Potent | Potent | Potent | [3] |
| Derivative 5 | C-9 position modification | - | - | - | 1.38 | [3] |
| Doxorubicin | (Standard) | - | - | - | - | [3] |
| This compound | Parent Compound | - | - | 136.97 ± 1.53 | - | [4] |
| (Bel-7402) | (Hepatocellular Carcinoma) | 81.58 ± 1.06 | - | - | - | [4] |
| (KB-3-1) | (Nasopharyngeal Carcinoma) | 108.00 ± 1.13 | - | - | - | [4] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Derivative 5 | COX-2 | 32.1 ± 2.5 | [5] |
| Derivative 6 | LTB₄ Production | 4.2 ± 0.3 | [5] |
| Derivative 8 | LTB₄ Production | 4.5 ± 0.2 | [5] |
Experimental Protocols
I. General Synthesis Protocol for this compound Derivatives
The synthesis of this compound derivatives often involves modifications at various positions of the dibenzocyclooctadiene core. A general workflow for the synthesis, purification, and characterization is presented below.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a C-9 Modified this compound Derivative (Illustrative Example)
This protocol is a generalized procedure based on common organic synthesis techniques for modifying natural products.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the modifying reagent (e.g., an acyl chloride or an alkyl halide, 1.2 equivalents) and a suitable catalyst or base (e.g., triethylamine, DMAP) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[6] Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).[7]
-
Characterization: Characterize the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
II. Biological Evaluation Protocols
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7, DU-145) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Protocol 3: Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
-
Cell Lysis: Treat cells with the this compound derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
This compound derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][9] They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10][11]
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, p38, and ERK, is another critical pathway in cellular responses to stress and inflammation.[12] this compound and its analogs can inhibit the phosphorylation of key kinases in this pathway, thereby reducing the expression of downstream targets involved in inflammation and apoptosis.[9][13]
Conclusion
The synthesis and evaluation of this compound derivatives have revealed promising avenues for the development of novel therapeutic agents. The structure-activity relationship data presented here provides a foundation for the rational design of more potent and selective compounds. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Derivatives of schisandrin with increased inhibitory potential on prostaglandin E(2) and leukotriene B(4) formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Schisandrin C
Audience: Researchers, scientists, and drug development professionals.
Introduction Schisandrin C is one of the primary bioactive lignans isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[1][2] Its diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects, have made it a subject of significant interest in drug development and natural product research.[2] Accurate and reliable determination of the purity of this compound is crucial for quality control, standardization, and ensuring the safety and efficacy of related products. This application note provides a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound.
Principle This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from potential impurities. The separation is achieved using a gradient elution system with a mobile phase consisting of acetonitrile and water. A UV detector is used for the detection and quantification of this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard. The method has been validated for its linearity, precision, accuracy, and stability, proving it to be a reliable approach for quality assessment.[1][3]
Materials and Methods
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary pump
-
Autosampler
-
Thermostatic column compartment
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance (4-decimal place)
-
Ultrasonic bath
-
Centrifuge (capable of >10,000 rpm)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes and syringe filters (0.22 μm or 0.45 μm)
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized or Milli-Q water
-
Sample containing this compound for analysis
Chromatographic Conditions
The chromatographic conditions are summarized in the table below. These parameters have been optimized for the efficient separation and quantification of this compound.[1][4]
| Parameter | Condition |
| HPLC Column | Elite ODS C18, 250 mm x 4.6 mm, 5 µm particle size[1][3][4] |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30 °C[1][4] |
| Detection Wavelength | 217 nm[1][4] |
| Injection Volume | 10 µL[1][4] |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Stock Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution (e.g., 500 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with methanol.
-
A suggested concentration range for the calibration curve is 4.56 - 27.36 µg/mL.[3]
-
Filter each working standard solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Sample Preparation
-
Solid Sample (e.g., Schisandra fruit powder):
-
Accurately weigh about 0.3 g of the finely powdered sample (passed through a 60-mesh sieve).[1][4]
-
Add approximately 20 mL of methanol and extract in an ultrasonic bath for 20 minutes at room temperature.[1][4]
-
Allow the solution to cool to room temperature and add methanol to the mark.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Pre-extracted or Pure Sample:
-
Accurately weigh an appropriate amount of the sample and dissolve it in methanol in a volumetric flask to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Construct a calibration curve by plotting the average peak area against the concentration of this compound.
-
Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.
-
Purity Calculation:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve (y = mx + c), where 'y' is the average peak area of the sample.
-
Calculate the purity (%) of this compound in the original sample using the following formula:
Purity (%) = (C × V × DF) / (W × 10)
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Volume of the volumetric flask used for sample preparation (mL)
-
DF = Dilution factor, if any
-
W = Weight of the sample taken (mg)
-
Method Validation Summary
The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the purity analysis of this compound. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.9995 over the concentration range of 4.56 - 27.36 µg/mL.[1][3] |
| Accuracy (% Recovery) | 97.74% - 102.71%[3] |
| Precision (% RSD) | Intra-day RSD: < 0.43%Inter-day RSD: < 1.21%[1] |
| Repeatability (% RSD) | < 1.08%[4] |
| Stability | Sample solution is stable at room temperature for at least 72 hours.[4] |
| Limit of Detection (LOD) | Typically in the range of 0.05 - 0.50 µg/mL (Method dependent)[6][7] |
| Limit of Quantification (LOQ) | Typically in the range of 0.17 - 2.00 µg/mL (Method dependent)[6][7] |
Visualized Workflows
Caption: Overall experimental workflow for this compound purity analysis.
Caption: Logical relationship for the calculation of this compound purity.
Conclusion
The high-performance liquid chromatography method detailed in this application note is specific, accurate, and reliable for the purity determination of this compound. The protocol provides comprehensive steps for sample preparation, chromatographic analysis, and data processing. This method is well-suited for routine quality control in research and industrial settings, ensuring the integrity and quality of this compound in bulk materials and finished products.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 4. jfda-online.com [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Schisandrin C Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of schisandrin C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic compound and is practically insoluble in water. Its poor aqueous solubility can lead to precipitation when transitioning from an organic solvent stock solution to an aqueous cell culture medium or assay buffer.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common solvents for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can negatively impact the solubility of the compound.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should ideally be kept at or below 0.1%.[5][6] However, some cell lines may tolerate slightly higher concentrations (up to 0.5%), but this should be determined empirically through solvent toxicity controls in your specific assay.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?
A4: This is a common issue due to the rapid change in solvent polarity. Please refer to the Troubleshooting Guide: Preventing Compound Precipitation below for detailed strategies to mitigate this problem.
Troubleshooting Guide: Preventing Compound Precipitation
Encountering precipitation of this compound upon its addition to aqueous media is a frequent hurdle. The following troubleshooting steps can help maintain its solubility during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Rapid change in solvent polarity. | Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium.[5][7] This gradual addition can prevent the compound from crashing out of solution. |
| High concentration of the compound. | Ensure your final working concentration does not exceed the kinetic solubility of this compound in the specific medium. It may be necessary to work with lower concentrations. | |
| Temperature fluctuations. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[7] Avoid repeated freeze-thaw cycles of the stock solution.[7] | |
| Precipitation observed after a period of incubation | Compound instability or degradation in the aqueous environment. | While this compound is relatively stable, long incubation times in aqueous media can potentially lead to degradation. Consider the duration of your experiment and if necessary, refresh the treatment medium for long-term assays. |
| Interaction with media components. | Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[7] You can test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine if media components are the primary issue.[7] | |
| pH shift in the medium. | Cell metabolism can alter the pH of the culture medium over time, which may affect the solubility of your compound.[7] Using a medium buffered with HEPES can help maintain a stable pH.[7] |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | ~77 mg/mL | ~200.3 mM | [4] |
| DMSO | 76.9 mg/mL | 200.04 mM | [3] |
| DMSO | 30 mg/mL | - | [1][2] |
| DMF | 30 mg/mL | - | [1][2] |
| Water | < 0.1 mg/mL (insoluble) | - |
Note: The molecular weight of this compound is 384.42 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10-20 mM.
-
Weigh the this compound. Accurately weigh the required amount of this compound powder and transfer it to a sterile tube or vial.
-
Add DMSO. Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound. Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[5]
-
Storage. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol describes the preparation of a final working solution of this compound in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the required volume of stock solution. Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%).
-
Prepare the working solution. In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix gently but thoroughly. Immediately after adding the stock solution, gently swirl or invert the tube to ensure a homogenous solution.
-
Treat the cells. Remove the existing medium from your cell culture plates and replace it with the freshly prepared this compound-containing medium.
-
Include controls. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in vitro.
References
- 1. glpbio.com [glpbio.com]
- 2. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
addressing schisandrin C instability in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of schisandrin C in dimethyl sulfoxide (DMSO) stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO stock solutions?
A1: this compound has been reported to be very stable in DMSO when stored at 4°C.[1] However, the long-term stability at various temperatures has not been extensively documented in publicly available literature. For general guidance, it is recommended to store stock solutions at -20°C or -80°C to maximize shelf-life, as is common practice for many research compounds dissolved in DMSO. Factors such as water content in the DMSO, frequency of freeze-thaw cycles, and exposure to light can influence the stability of the compound over time.[2][3][4][5][6]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: To ensure the stability and integrity of your this compound stock solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. 4°C for short-term storage (days to a week). | Lower temperatures slow down potential chemical degradation. |
| DMSO Quality | Use anhydrous, high-purity DMSO. | Water in DMSO can promote hydrolysis of susceptible compounds.[3][5] |
| Aliquoting | Prepare single-use aliquots. | This minimizes the number of freeze-thaw cycles, which can degrade compounds.[3][6] |
| Light Exposure | Store in amber or light-blocking vials. | Protects the compound from potential photodegradation. |
| Container | Use polypropylene or glass vials with secure caps. | Prevents solvent evaporation and contamination. |
Q3: Can I store my this compound DMSO stock at room temperature?
A3: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on general compound stability in DMSO at room temperature show a significant decrease in compound integrity over time, with a 48% probability of the compound remaining after one year.[2] For consistent and reproducible experimental results, storage at lower temperatures (-20°C or -80°C) is strongly advised.
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: While there is no specific data on the effect of freeze-thaw cycles on this compound, it is a general best practice to minimize these cycles. For many compounds, repeated freeze-thaw cycles can lead to degradation.[3][6] It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid this issue.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
This could be due to the degradation of your this compound stock solution. Follow these steps to troubleshoot the issue:
Step 1: Review Your Storage Protocol
-
Verify Storage Temperature: Confirm that your stock solution has been consistently stored at -20°C or -80°C.
-
Check for Water Contamination: Ensure that anhydrous DMSO was used and that the stock solution was protected from moisture. Hygroscopic DMSO can absorb water from the atmosphere, which may affect compound stability.
-
Assess Freeze-Thaw Cycles: Determine how many times the main stock vial has been freeze-thawed. If it has been subjected to multiple cycles, it is advisable to prepare a fresh stock.
Step 2: Perform a Quality Control Check
If you suspect degradation, you can perform a quality control check using High-Performance Liquid Chromatography (HPLC).
-
Run a Stability Check: Analyze your current stock solution using the HPLC protocol provided below.
-
Compare with a Fresh Standard: Prepare a fresh solution of this compound from powder and run it on the HPLC as a reference.
-
Analyze the Chromatogram:
-
Reduced Peak Area: A significant decrease in the area of the this compound peak in your stock solution compared to the fresh standard suggests degradation.
-
Appearance of New Peaks: The presence of new, smaller peaks in the chromatogram of your stock solution that are not in the fresh standard may indicate the formation of degradation products.
-
Step 3: Prepare a Fresh Stock Solution
If the quality control check indicates degradation, or if you have any doubts about the integrity of your current stock, discard it and prepare a fresh stock solution from solid this compound powder following the recommended storage guidelines.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution.
1. Materials and Reagents:
-
This compound stock solution in DMSO (the sample to be tested)
-
This compound powder (for preparing a fresh reference standard)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase for lignan analysis is a gradient of acetonitrile and water.[7] For example, a mixture of acetonitrile and water (e.g., starting with 20:80 v/v and running a gradient to a higher acetonitrile concentration). The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Reference Standard: Accurately weigh a small amount of this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 1 mg/mL). This will serve as your fresh, undegraded reference.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the freshly prepared reference standard to determine the retention time and peak area of intact this compound.
-
Inject your aged this compound stock solution.
-
Analyze the resulting chromatogram. Compare the retention time and peak area of the this compound peak to the reference standard. Look for any additional peaks that may represent degradation products.
5. Data Interpretation:
-
Purity (%): (Peak area of this compound in test sample / Total peak area of all components in test sample) x 100
-
Degradation (%): 100 - Purity (%)
-
A significant decrease in the purity of the aged stock solution compared to the fresh standard indicates instability.
Visualizations
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, including the TGF-β/PI3K/Akt pathway and the NLRP3 inflammasome pathway.
Caption: this compound inhibits the TGF-β/PI3K/Akt pathway.
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow
Caption: Troubleshooting workflow for this compound stability.
References
- 1. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
troubleshooting poor peak resolution of schisandrin C in reverse-phase HPLC
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution of schisandrin C in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control peak resolution in RP-HPLC?
Peak resolution in HPLC is governed by three main factors, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).[1][2][3] To improve the separation between two peaks, one or more of these factors must be optimized.
-
Efficiency (N): This relates to the narrowness of the peaks (peak broadening). Higher efficiency, indicated by a larger N value, results in sharper peaks. It is influenced by column length, particle size, and flow rate.[2][3]
-
Selectivity (α): This is the measure of the separation in retention times between two adjacent peaks. It is the most powerful factor for improving resolution and can be manipulated by changing the mobile phase composition, the stationary phase chemistry, or the column temperature.[1][2]
-
Retention Factor (k): Also known as the capacity factor, this describes how long a compound is retained on the column. An optimal k value (typically between 2 and 10) is necessary for good resolution. It is primarily adjusted by changing the strength of the mobile phase.[1][2]
Q2: What is a typical starting method for analyzing this compound on a C18 column?
A common starting point for the analysis of this compound and other lignans involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water.[4][5] Gradient elution is often used to separate multiple lignans within a reasonable time frame.[4][5]
-
Mobile Phase: Acetonitrile and water are commonly used.[4][5] Some methods employ a ternary mixture of acetonitrile, methanol, and water to optimize selectivity.[6][7]
-
Detection: UV detection is typically set around 217 nm or 250 nm.[8][9]
-
Column Temperature: Often controlled at around 30-40°C to ensure reproducibility.[6][10]
Q3: My this compound peak is co-eluting with an unknown impurity. Which parameter should I adjust first?
When peaks co-elute, the most effective parameter to adjust is selectivity (α).[1][2] This can be achieved by:
-
Changing the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with analytes and can significantly alter the elution order and peak spacing.[2] A ternary mobile phase of acetonitrile-methanol-water can also be effective.[6][7]
-
Adjusting Mobile Phase pH: While less common for neutral lignans like this compound, adjusting the pH can improve the separation from ionizable impurities.
-
Changing the Stationary Phase: If mobile phase adjustments are insufficient, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 bonding) can provide the necessary change in selectivity.
Systematic Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak resolution for this compound.
Logical Troubleshooting Workflow
The first step in troubleshooting is to follow a logical sequence, starting with the easiest and most common issues before moving to more complex solutions.
Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution.
Mobile Phase Issues
Q: My retention times are drifting, and the resolution is inconsistent. What's wrong?
This is often caused by issues with the mobile phase.[11]
-
Check Preparation: Ensure the mobile phase was prepared accurately and that solvents were measured correctly. Inaccurate composition can lead to significant changes in retention and selectivity.[12]
-
Degas the Mobile Phase: Dissolved gases coming out of the solution can cause pump pressure fluctuations and create baseline noise, affecting resolution.[13] Use an online degasser or sonicate the mobile phase before use.
-
Use Fresh Solvents: Mobile phase composition can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily for best results.
Q: How can I use the mobile phase to improve the separation of this compound from a closely eluting peak?
Optimizing the mobile phase is the most powerful way to improve selectivity.[2]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention factor (k), which can sometimes improve the resolution of early-eluting peaks.[1][2]
-
Change Organic Solvent Type: Switching between acetonitrile and methanol can cause significant changes in selectivity because they have different interactions with analytes.[2] Studies on related lignans have shown that ternary systems of acetonitrile-methanol-water can be highly effective at resolving difficult peak pairs.[6][7]
-
Use a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the mobile phase strength is increased over time, can improve resolution for complex mixtures and sharpen peaks.[14]
Data Presentation: Effect of Mobile Phase on Resolution
The following table illustrates how changing the mobile phase composition can affect the resolution (Rs) between this compound and a hypothetical co-eluting impurity.
| Mobile Phase Composition (v/v) | Retention Time (this compound) (min) | Resolution (Rs) | Peak Shape |
| 65% Acetonitrile / 35% Water | 8.2 | 0.9 (Co-eluting) | Symmetric |
| 60% Acetonitrile / 40% Water | 10.5 | 1.6 (Baseline Sep.) | Symmetric |
| 55% Acetonitrile / 45% Water | 14.1 | 2.1 (Good Sep.) | Symmetric |
| 70% Methanol / 30% Water | 9.5 | 1.2 (Partial Sep.) | Symmetric |
| Acetonitrile:Methanol:Water (17:58:25) | 12.8 | 1.8 (Baseline Sep.) | Symmetric |
Note: Data are illustrative and based on typical chromatographic principles.
Column and Method Parameter Issues
Q: My this compound peak is broad or tailing. What are the likely causes?
Peak broadening and tailing can result from both column and method-related issues.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[13][15] Try diluting your sample or reducing the injection volume.
-
Column Contamination/Degradation: The column may be fouled with strongly retained sample components or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[11][13]
-
Mismatch Between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[16] Whenever possible, dissolve your sample in the initial mobile phase.
-
High Flow Rate: While faster flow rates reduce analysis time, they can also decrease column efficiency and resolution.[15] Try reducing the flow rate to see if peak shape improves.
Q: Can changing the column temperature improve my separation?
Yes, temperature is a useful tool for optimizing separations.[17][18]
-
Effect on Retention and Viscosity: Increasing the column temperature generally decreases retention times because it lowers the viscosity of the mobile phase and increases analyte diffusion.[10][18]
-
Effect on Selectivity: Temperature can also alter selectivity, sometimes in unpredictable ways. A change of just a few degrees can be enough to resolve two co-eluting peaks.[10] It is crucial to use a column oven to maintain a stable and consistent temperature for reproducible results.[17]
Data Presentation: Effect of Temperature on Retention and Resolution
| Column Temperature (°C) | Retention Time (this compound) (min) | Resolution (Rs) | System Backpressure (psi) |
| 25 | 11.8 | 1.5 | 2200 |
| 35 | 10.5 | 1.6 | 1800 |
| 45 | 9.4 | 1.4 | 1500 |
Note: Data are illustrative. Higher temperatures decrease retention and backpressure but may either increase or decrease resolution depending on the specific analytes.
Relationship Between Core HPLC Parameters
Understanding how efficiency, selectivity, and retention interact is key to effective method development.
Caption: Relationship between key HPLC factors and the parameters used to control them.
Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for this compound
This protocol is a robust starting point for the analysis of this compound, adapted from published methods.[4][5][9]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Elite ODS, Shim-pack VP-ODS).[4][6]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-10 min: 60% B
-
10-25 min: 60% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 217 nm.[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the standard or sample extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[19]
-
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing poor peak shape or high backpressure, follow this general cleaning procedure.
-
Disconnect the column from the detector.
-
Flush the column in the reverse flow direction with 20-30 column volumes of each of the following solvents, at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent for removing strongly adsorbed compounds)
-
-
Flush again with Methanol.
-
Store the column in a suitable storage solvent (e.g., Acetonitrile/Water) or re-equilibrate with your mobile phase for analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. jfda-online.com [jfda-online.com]
- 5. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 6. [Selection of mobile phases for the determination of gamma-schisandrin and multi-active constituents in Schisandra chinensis and its preparations by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of schisandrin in: Ingenta Connect [ingentaconnect.com]
- 9. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. avantorsciences.com [avantorsciences.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. saudijournals.com [saudijournals.com]
Technical Support Center: Optimizing Schisandrin C Dosage in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with Schisandrin C in animal models. The goal is to facilitate dosage optimization to achieve therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical therapeutic dosage range for this compound in rodent models?
A1: The effective therapeutic dosage of this compound varies significantly depending on the animal model, disease state, and route of administration. It is crucial to consult literature relevant to your specific research area. Generally, orally administered effective doses are higher than those for parenteral routes. For instance, in a mouse model of chronic stress-induced dyslipidemia, oral doses of 2.5 mg/kg and 5 mg/kg were shown to be effective.[1] In contrast, studies on neuroprotection in mice with Aβ-induced deficits used intracerebroventricular (i.c.v.) injections at a much lower range of 15-150 µg/kg.[2]
Q2: What is the known toxicity profile of this compound? Are there established LD50 values?
Researchers should exercise caution and refer to data on related compounds and extracts as a preliminary guide:
-
Schisandrin (unspecified lignan): An oral LD50 of 1.0 g/kg body weight has been reported in mice.[4]
-
Schisandra chinensis Extracts: An ethanol extract showed significant toxicity in mice, while a pomace extract was suggested to have acute toxicity at concentrations between 2000 to 5000 mg/kg in rats, falling into GHS Category 5 ("May be harmful if swallowed").[4][5]
Given the lack of a precise LD50 for this compound, it is imperative for researchers to perform their own dose-range finding studies to determine the Maximum Tolerated Dose (MTD) in their specific model and conditions.[6]
Q3: What are the common signs of toxicity to monitor in animals treated with this compound?
A3: Based on general toxicology studies with Schisandra extracts, researchers should monitor for a range of clinical signs.[5] These include:
-
Behavioral Changes: Decreased locomotor activity, lethargy, prone or side-lying position, hypersensitivity, or convulsions.
-
Physiological Signs: Changes in body weight (a weight loss of over 10% is a common toxicity marker), decreased food and water intake, hypothermia, salivation, and changes in urine or feces (e.g., reddish urine, blackish stool).[5]
-
Organ-Specific Toxicity: Since Schisandrins are metabolized in the liver, hepatotoxicity is a key concern. Monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
Q4: How does the route of administration impact dosage and potential toxicity?
A4: The route of administration is critical. This compound has low oral bioavailability due to first-pass metabolism in the liver and intestines.[3]
-
Oral (p.o.): Requires higher doses to achieve systemic exposure. This route is common but may lead to greater variability and potential for gastrointestinal or liver-related toxicity.
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, leading to higher systemic exposure at lower doses compared to oral administration. This can increase the risk of acute toxicity if doses are not adjusted accordingly.[8][9]
-
Intravenous (i.v.): Provides 100% bioavailability and is used for precise pharmacokinetic studies, but is less common for chronic dosing.
-
Intracerebroventricular (i.c.v.): Used for targeting the central nervous system directly, requiring microgram-level doses.[2]
Q5: What are the key pharmacokinetic parameters to consider for this compound?
A5: Understanding the pharmacokinetics is essential for designing an effective dosing regimen. Key parameters for schizandrin (a closely related compound) in rats include a relatively rapid absorption with a Tmax (time to maximum concentration) ranging from 22 to 200 minutes after oral administration.[10] The oral bioavailability in rats was found to be approximately 15.6%.[10] This low bioavailability necessitates careful consideration of the dose required to achieve a therapeutic concentration at the target tissue.
Quantitative Data Summary
Table 1: Reported Therapeutic Dosages of this compound in Animal Models
| Animal Model | Disease/Condition Studied | Route of Admin. | Effective Dosage Range | Reference |
|---|---|---|---|---|
| Mice | Chronic Stress & Dyslipidemia | Oral (gavage) | 2.5 - 5 mg/kg/day | [1] |
| Mice | Aβ-induced Alzheimer's Disease | i.c.v. | 15 - 150 µg/kg/day |[2] |
Table 2: Pharmacokinetic Parameters of Schizandrins in Rodents
| Parameter | Value (Schizandrin in Rats) | Route of Admin. | Notes | Reference |
|---|---|---|---|---|
| Oral Bioavailability (F%) | ~15.6% | Oral | Significant first-pass metabolism. | [10] |
| Tmax (Time to Peak Conc.) | 22 - 200 minutes | Oral | [10] | |
| Cmax (Peak Concentration) | 0.08 µg/mL | Oral (from 3 g/kg extract) | Dose-dependent. | |
| Tmax (Schisandrin B in Mice) | ~2 hours (brain tissue) | i.p. | [11] |
| Tmax (Schisandrin B in Mice) | ~30 minutes (plasma) | i.p. | |[11] |
Troubleshooting Guide
| Problem/Symptom | Possible Cause(s) | Suggested Solution(s) |
| High mortality or severe adverse effects (e.g., >15% weight loss, seizures) at the intended therapeutic dose. | 1. The dose exceeds the Maximum Tolerated Dose (MTD).2. Incorrect vehicle selection causing toxicity.3. Rapid administration rate (for i.p./i.v.).4. Contaminated compound. | 1. Conduct a Dose-Range Finding Study: Start with a low dose (e.g., 1/10th of the lowest reported effective dose) and escalate in subsequent cohorts to establish the MTD.[6]2. Verify Vehicle Safety: Administer a vehicle-only control group. Ensure the vehicle (e.g., DMSO, CMC, corn oil) is appropriate and used at a safe concentration.3. Refine Administration Technique: Administer injections slowly. Ensure proper gavage technique to avoid aspiration.4. Confirm Compound Purity: Use a high-purity (>98%) source for this compound and verify with appropriate analytical methods. |
| Inconsistent or non-reproducible therapeutic results. | 1. Poor bioavailability/solubility of this compound.2. High inter-animal variability in metabolism.3. Incorrect dosing frequency based on compound half-life.4. Experimental error (e.g., dosing, measurements). | 1. Improve Formulation: Use a suitable vehicle or formulation strategy (e.g., suspension in 0.5% CMC, solid dispersion) to improve solubility and absorption.2. Increase Group Size: Use a sufficient number of animals per group (n=8-10) to account for biological variability.3. Review Pharmacokinetics: If the half-life is short, consider splitting the daily dose into two administrations (e.g., every 12 hours) to maintain more stable plasma concentrations.4. Standardize Protocols: Ensure all experimental procedures are standardized and performed consistently. |
| No therapeutic effect observed at a literature-cited dose. | 1. The dose is too low for your specific animal strain, sex, or disease model.2. Insufficient duration of treatment.3. Poor absorption from the chosen formulation.4. The chosen endpoint is not sensitive to this compound's mechanism. | 1. Perform a Dose-Escalation Study: Test a range of doses, including those higher than initially planned, up to the MTD.2. Extend Treatment Duration: Some chronic conditions require longer treatment periods to observe significant effects.3. Check Formulation and Bioavailability: Consider switching to a different vehicle or route of administration (e.g., i.p. instead of oral) to ensure adequate systemic exposure.4. Re-evaluate Mechanism: Confirm that the targeted signaling pathway is relevant in your model and that the chosen biomarkers are appropriate. |
Experimental Protocols & Workflows
Protocol 1: Acute Oral Toxicity - Dose-Range Finding (Adapted from OECD Guidelines)
This protocol helps establish the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or severe clinical signs.[6]
-
Animal Selection: Use a single sex (typically females, which can be more sensitive) of a common rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).[6]
-
Dose Selection: Based on literature, start with a dose of ~100 mg/kg. Prepare subsequent doses with a geometric progression (e.g., 200, 400, 800, 1000 mg/kg).
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight (provide water ad libitum).
-
Administer a single dose of this compound via oral gavage. Start with a cohort of 3 animals at the lowest dose.
-
Observe animals continuously for the first 4 hours, then periodically for 48 hours, and daily thereafter for 14 days.
-
-
Endpoints & Observations:
-
Mortality: Record time of death.
-
Clinical Signs: Note any signs of toxicity (see FAQ A3).
-
Body Weight: Measure daily for the first week, then weekly.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at time of death.
-
-
Dose Escalation: If no severe toxicity is observed after 48 hours, escalate to the next dose level in a new cohort. The MTD is the highest dose at which no mortality and only minimal, transient signs of toxicity (e.g., <10% body weight loss) are observed.
Experimental Workflow Diagram
Caption: Experimental workflow for optimizing this compound dosage in animal studies.
Signaling Pathways
This compound exerts its therapeutic effects, particularly hepatoprotective and anti-inflammatory actions, by modulating key signaling pathways. Understanding these can help in selecting appropriate biomarkers for your study.
Key Protective Signaling Pathways Modulated by this compound
Caption: Key cytoprotective signaling pathways modulated by this compound.
References
- 1. This compound Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Deacidification on Composition of Schisandra chinensis Ethanolic Extract and Studies on Acute Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Acute Toxicity of Pomace Schisandra chinensis Extracts Using SD-rats -Herbal Formula Science | Korea Science [koreascience.kr]
- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential toxicity of Schisandra chinensis to water environment: acute toxicity tests with water crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Schisandrin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of schisandrin C.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound, and why is it low?
This compound, a bioactive lignan from Schisandra chinensis, exhibits low oral bioavailability. Studies on the closely related compound, schizandrin, have shown an oral bioavailability of approximately 15.56 ± 10.47% in rats.[1][2] The primary reasons for this low bioavailability are extensive first-pass metabolism in the liver and intestines, and poor aqueous solubility.[1][2]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main strategies focus on improving its solubility and/or protecting it from metabolic degradation. These include:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier to improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion in the gastrointestinal tract.
-
Liposomes and Nanoparticles: Encapsulating this compound in lipid-based vesicles or polymeric nanoparticles to protect it from degradation and enhance its absorption.
-
-
Co-administration with Bioavailability Enhancers:
-
Administering this compound with inhibitors of metabolic enzymes (like CYP3A4) and efflux transporters (like P-glycoprotein) to reduce its pre-systemic clearance.
-
Q3: How do solid dispersions improve the bioavailability of this compound?
Solid dispersions enhance the bioavailability of poorly water-soluble drugs like this compound by improving their dissolution rate. By dispersing the drug at a molecular level within a hydrophilic carrier, the particle size is reduced, and the wettability is increased. While specific data for this compound is limited, a study on γ-schisandrin, another lignan from Schisandra, demonstrated a significant increase in bioavailability when formulated as a solid dispersion with PVP K30.[3]
Q4: What are the key considerations when formulating a SEDDS for this compound?
The successful formulation of a this compound SEDDS depends on the careful selection of oils, surfactants, and co-surfactants. The formulation should have high solubility for this compound and be able to form a stable microemulsion upon dilution in the gastrointestinal fluid. The droplet size of the resulting emulsion is a critical factor, with smaller droplets generally leading to better absorption.
Q5: Can co-administration with other compounds improve this compound bioavailability?
Yes. Lignans from Schisandra, including schisandrin A, schisandrin B, gomisin C, and gomisin G, have been shown to inhibit the activity of CYP3A4, a key enzyme in drug metabolism.[4] Gomisin C and G have also been shown to inhibit CYP3A5.[5] Schisandrin B is also a known inhibitor of the P-glycoprotein efflux pump.[6] Since this compound is likely metabolized by these enzymes and transported by P-glycoprotein, co-administering it with inhibitors of these proteins can increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-known inhibitor of drug metabolism and has been shown to enhance the bioavailability of various drugs.[7][8][9]
Troubleshooting Guides
Formulation-Based Approaches
Issue: Low drug loading in solid dispersion.
-
Possible Cause: Poor solubility of this compound in the chosen carrier.
-
Troubleshooting:
-
Screen different hydrophilic carriers (e.g., PVP K30, HPMC, Soluplus®).
-
Optimize the drug-to-carrier ratio.
-
Employ a combination of carriers.
-
Use a solvent-based preparation method to ensure molecular dispersion.
-
Issue: Instability of the SEDDS formulation (e.g., phase separation, drug precipitation).
-
Possible Cause: Incompatible excipients or incorrect ratios.
-
Troubleshooting:
-
Conduct thorough solubility studies of this compound in various oils, surfactants, and co-surfactants.
-
Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.
-
Ensure the use of high-purity excipients.
-
Issue: Large and inconsistent particle size of liposomes/nanoparticles.
-
Possible Cause: Improper formulation or preparation technique.
-
Troubleshooting:
-
Optimize the lipid or polymer composition.
-
Adjust the energy input during homogenization or sonication.
-
Control the temperature during preparation.
-
Use extrusion to achieve a uniform size distribution for liposomes.
-
In Vivo Experiments
Issue: High variability in pharmacokinetic data between animals.
-
Possible Cause: Inconsistent dosing, stress during handling, or physiological differences.
-
Troubleshooting:
-
Ensure accurate and consistent oral gavage technique.
-
Acclimatize animals to the experimental procedures to minimize stress.
-
Use a sufficient number of animals per group to account for biological variability.
-
Ensure consistent fasting and feeding schedules.
-
Issue: Low plasma concentrations of this compound, even with enhanced formulations.
-
Possible Cause: The enhancement strategy is not sufficiently effective, or there are issues with the analytical method.
-
Troubleshooting:
-
Re-evaluate the formulation strategy and consider combination approaches (e.g., a solid dispersion of this compound co-administered with a P-gp inhibitor).
-
Validate the analytical method for sensitivity, accuracy, and precision.
-
Check for potential degradation of this compound in the plasma samples during collection and storage.
-
Data Presentation
| Formulation/Strategy | Compound | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Solid Dispersion | γ-Schisandrin | Rat | ↑ Cmax (3-fold in females), ↑ AUC (6-fold in females) | Significant increase | [3] |
| SEDDS | Schisandrin A & B | - | Relative Bioavailability: Schisandrin A - 292.2%, Schisandrin B - 205.8% | 2.9-fold (Schisandrin A), 2.1-fold (Schisandrin B) | [10] |
| Co-administration with Piperine | Curcumin | Human | ↑ Bioavailability (2000%) | 20-fold | [7] |
| Co-administration with Piperine | Beta-lactam antibiotics | Rat | ↑ Cmax, ↑ AUC | Significant increase | [8][9] |
Note: Data for this compound is limited. The table includes data for related lignans and other compounds to illustrate the potential of these strategies.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Mixing: Ensure complete dissolution of both components by magnetic stirring or sonication.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Dosing:
-
Control Group: Administer a suspension of pure this compound (e.g., in 0.5% carboxymethylcellulose sodium) via oral gavage.
-
Test Group: Administer the this compound formulation (e.g., solid dispersion reconstituted in water) at the same dose.
-
A typical oral dose for pharmacokinetic studies of schisandrins in rats is in the range of 10-50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
Visualizations
Caption: Formulation strategies and their mechanisms for enhancing the oral bioavailability of this compound.
Caption: Inhibition of P-glycoprotein and CYP3A4 to enhance this compound bioavailability.
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
identifying and mitigating schisandrin C interference in fluorescence-based assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by schisandrin C in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It is investigated for a variety of therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its mechanism of action often involves the modulation of key signaling pathways such as TGF-β, PI3K/Akt, and NF-κB.
Q2: Can this compound interfere with fluorescence-based assays?
Yes, like many small molecules with aromatic ring structures, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as autofluorescence (the compound's own emission of light) or fluorescence quenching (the compound reducing the signal of the assay's fluorophore).
Q3: What are the tell-tale signs of this compound interference in my assay?
Common indicators of interference include:
-
High background fluorescence: An elevated signal in wells containing this compound without the biological target (e.g., enzyme or cells).
-
A dose-dependent decrease in signal in control wells: A reduction in the fluorescence of the assay's probe molecule as the concentration of this compound increases, independent of the biological target's activity.
-
High variability between replicate wells: This may suggest compound precipitation at higher concentrations, which can scatter light and affect fluorescence readings.
Q4: What is autofluorescence and how can it affect my results?
Autofluorescence is the natural tendency of a compound to emit light upon excitation. If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false positive signal, making it appear as if it is an activator of a biological process when it is not.
Q5: What is fluorescence quenching?
Fluorescence quenching is a process where a compound reduces the fluorescence intensity of a fluorophore. This compound might absorb the excitation light intended for the assay's probe or absorb the emitted light from the probe, leading to a decrease in the measured signal. This can be misinterpreted as inhibitory activity in the assay, resulting in a false positive for inhibitors.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from this compound in your fluorescence-based assays.
Problem 1: High background signal in wells with this compound.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without the assay's fluorophore or biological target.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.
-
Mitigation Strategies:
-
Red-Shift Your Assay: Switch to a fluorophore with excitation and emission wavelengths that are outside the fluorescence range of this compound. Fluorophores in the far-red spectrum are often a good choice as fewer compounds autofluoresce at these wavelengths.[1][2]
-
Use Time-Resolved Fluorescence (TRF): If this compound's fluorescence has a short lifetime, a TRF assay using a lanthanide-based fluorophore with a long fluorescence lifetime can distinguish the specific signal from the compound's interference.
-
Data Correction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound-only" control wells from your experimental wells.
-
Problem 2: Signal decreases with increasing this compound concentration, even in control wells.
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a "Fluorophore + Compound" Control: Measure the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound (without the biological target). A dose-dependent decrease in fluorescence indicates quenching.
-
Mitigation Strategies:
-
Decrease Compound Concentration: If feasible for your experimental window, lowering the concentration of this compound can reduce quenching effects.
-
Change the Fluorophore: Select a fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.
-
Use a Different Assay Format: Consider a non-fluorescence-based assay, such as a luminescence or absorbance-based assay, to confirm your findings.
-
Problem 3: High variability in replicate wells containing this compound.
Possible Cause: Poor solubility and precipitation of this compound.
Troubleshooting Steps:
-
Visual Inspection: Examine the assay plate for any signs of precipitation or turbidity in the wells.
-
Solubility Test: Determine the solubility of this compound in your specific assay buffer.
-
Mitigation Strategies:
-
Add a Surfactant: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help improve compound solubility.
-
Modify the Assay Buffer: Adjusting the pH or salt concentration of the buffer may improve solubility.
-
Lower the Compound Concentration: Work within the soluble range of this compound.
-
Quantitative Data Summary
| Parameter | Hypothetical Value for this compound | Implication for Fluorescence Assays |
| Potential Excitation Max (nm) | ~280 - 350 | May interfere with assays using UV or blue-excited fluorophores (e.g., DAPI, Hoechst, coumarins). |
| Potential Emission Max (nm) | ~380 - 450 | Could overlap with the emission of blue and some green fluorophores (e.g., CFP, Pacific Blue). |
| Solubility in Aqueous Buffer | Moderate to Low | Higher concentrations may precipitate, leading to light scatter and inconsistent results. |
Key Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound at the assay's wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, opaque 96-well or 384-well microplates (black plates are recommended for fluorescence assays to reduce background and crosstalk).[1][3][4]
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your main experiment.
-
Add the dilutions to the wells of the microplate.
-
Include wells with only the assay buffer to serve as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution
-
Fluorophore solution (at the concentration used in the main assay)
-
Assay buffer
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
In the microplate, add the fluorophore solution to a set of wells.
-
Add a serial dilution of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells.
-
A concentration-dependent decrease in fluorescence indicates that this compound is quenching your fluorophore.
Visualizations
Caption: A typical workflow for conducting a fluorescence-based assay.
Caption: A decision tree for troubleshooting this compound interference.
Caption: The PI3K/Akt pathway, a target of this compound.
References
controlling for batch-to-batch variability of commercial schisandrin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the batch-to-batch variability of commercial schisandrin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is a typical purity for commercial batches?
A1: this compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It is investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. Commercially available this compound typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Some suppliers offer higher purity grades, such as ≥99.99%.[3] It is crucial to check the Certificate of Analysis (CoA) for the specific purity of the batch you are using.
Q2: What are the common impurities that might be present in a commercial batch of this compound?
A2: As a natural product, this compound is often co-purified with other structurally related lignans from Schisandra chinensis. While a Certificate of Analysis may not list all impurities, the most common are other lignans found in the plant, such as schisandrin, gomisin A, deoxyschisandrin, and gomisin N.[4] The presence and amount of these impurities can vary between batches and suppliers.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically a powder and should be stored at -20°C for long-term stability.[2] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.
Q4: Why am I seeing inconsistent results in my cell-based assays with different batches of this compound?
A4: Inconsistent results in cell-based assays using different batches of this compound are often due to batch-to-batch variability in purity and the impurity profile. Even minor differences in the concentration of this compound or the presence of other bioactive lignans can affect cellular responses. It is also possible that the compound has degraded due to improper storage or handling.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo®)
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variability in purity | 1. Verify Purity: Request and compare the Certificates of Analysis (CoA) for each batch. Note the purity percentage and, if available, the identity and quantity of any listed impurities. 2. Qualify New Batches: Before starting a new set of experiments, perform a pilot study to compare the new batch against a previously used batch with known activity. 3. Standardize Concentration: Prepare stock solutions based on the purity-adjusted concentration of this compound. |
| Presence of cytotoxic impurities | 1. Analytical Characterization: If possible, perform analytical tests such as HPLC or LC-MS to compare the impurity profiles of different batches. 2. Consult Supplier: Contact the supplier for more detailed information on the impurity profile of the specific batch. |
| Degradation of this compound | 1. Proper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Avoid using old working solutions. |
| Solvent effects | 1. Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the this compound-treated samples. 2. Minimize Solvent Concentration: Keep the final solvent concentration in your cell culture medium as low as possible (typically ≤0.5%). |
Issue 2: Variable effects on signaling pathway activation (e.g., Western blot, reporter assays)
| Possible Cause | Troubleshooting Steps |
| Off-target effects of impurities | 1. Impurity Profiling: Use HPLC or LC-MS to identify potential co-eluting lignans. Other lignans may have their own biological activities that could interfere with the signaling pathway under investigation. 2. Literature Review: Research the known biological activities of common lignan impurities to understand potential off-target effects. |
| Inconsistent effective concentration | 1. Dose-Response Curve: Perform a dose-response experiment for each new batch to determine the optimal concentration for observing the desired effect on the signaling pathway. 2. Purity Adjustment: Calculate the molar concentration of your solutions based on the purity specified in the CoA. |
| Experimental variability | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment times across experiments. 2. Positive and Negative Controls: Include appropriate positive and negative controls for the signaling pathway being studied to ensure the assay is performing as expected. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Commercial this compound
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White to off-white powder | White powder | Off-white powder |
| Purity (by HPLC) | 98.5% | 99.2% | 98.1% |
| Identification (by ¹H-NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents | <0.5% | <0.5% | <0.5% |
| Water Content (Karl Fischer) | 0.2% | 0.15% | 0.3% |
Table 2: Troubleshooting Inconsistent Experimental Results
| Observed Issue | Potential Cause Related to Variability | Recommended Action |
| Higher than expected cytotoxicity | Presence of a cytotoxic impurity. | Characterize impurity profile; test a higher purity batch. |
| Lower than expected activity | Lower purity of the active compound; degradation. | Verify purity and integrity of the compound; use a fresh stock. |
| Unexplained off-target effects | Presence of impurities with different biological activities. | Identify impurities and research their known targets. |
| Poor reproducibility between experiments | Inconsistent batch purity; degradation of stock solution. | Qualify each new batch; use fresh aliquots of stock solution. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general method for the purity assessment of this compound using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample from a commercial batch
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of this compound from the chromatogram of the reference standard. Calculate the purity of the commercial sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method).
-
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
This protocol outlines the general steps for confirming the chemical structure of this compound using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum according to the instrument's standard procedures.
-
Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Compare the chemical shifts, splitting patterns, and coupling constants to published data for this compound to confirm its identity.
-
-
Mandatory Visualizations
References
method refinement for schisandrin C extraction to improve yield and purity
Welcome to the technical support center for Schisandrin C extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to refine your extraction methods for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound is a lignan typically extracted from the fruits of Schisandra chinensis. Common methods include traditional solvent extraction (such as heat reflux and maceration), and modern techniques like Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), and Ultrasonic-Assisted Extraction (UAE).
Q2: Which solvent is most effective for this compound extraction?
A2: Ethanol is a widely used and effective solvent for extracting this compound.[1][2][3] The optimal concentration of ethanol can vary, with studies showing high yields using concentrations ranging from 70% to 95%.[1][2] Methanol has also been used effectively.[4][5] The choice of solvent may depend on the specific extraction technique and the desired purity of the final product.
Q3: How can I improve the purity of my this compound extract?
A3: Post-extraction purification is crucial for achieving high purity. Techniques such as macroporous resin chromatography and high-speed counter-current chromatography (HSCCC) are effective.[1][4] For instance, using an AB-8 macroporous resin can yield a residue containing 65.2% lignans.[1][6] Supercritical Fluid Chromatography (SFC) following SFE has been shown to significantly improve purity from approximately 29% to over 92%.[7]
Q4: What is a typical yield for this compound extraction?
A4: The yield of this compound can vary significantly based on the extraction method and the quality of the plant material. For example, an Accelerated Solvent Extraction (ASE) method optimized using response surface methodology reported a total lignan yield of 14.72 mg/g from Fructus Schisandrae. Fermentation of Schisandra chinensis extract has also been explored to increase the content of active compounds.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction method.2. Suboptimal extraction parameters (solvent, temperature, time).3. Poor quality of plant material. | 1. Consider using advanced extraction techniques like UAE, MAE, or SFE which can offer higher efficiency.[9]2. Optimize parameters. For ethanol extraction, try concentrations between 70-95%, a solvent-to-material ratio of 12:1 (mL/g), and an extraction time of around 60 minutes.[2]3. Ensure the plant material is properly dried and ground to a suitable particle size. |
| Low Purity of Extract | 1. Co-extraction of impurities.2. Inadequate purification steps. | 1. Use a more selective solvent system. For example, a petroleum ether extraction can be used as a preliminary purification step.[10]2. Implement post-extraction purification. Macroporous resin chromatography is effective for separating lignans from other compounds.[1] High-speed counter-current chromatography can yield purities above 96%.[4] |
| Inconsistent Results | 1. Variation in plant material.2. Lack of precise control over extraction parameters. | 1. Standardize the source and pre-processing of the Schisandra chinensis fruits.2. Ensure consistent and accurate control of temperature, time, pressure, and solvent ratios. Automated systems like ASE can improve reproducibility.[3] |
| Solvent Residue in Final Product | 1. Incomplete solvent removal. | 1. Utilize a rotary evaporator for efficient solvent removal under reduced pressure.[11]2. For methods like SFE that use CO2, this issue is minimized as the CO2 is easily removed at the end of the process.[7] |
Data on Extraction Methods and Yields
| Extraction Method | Solvent | Key Parameters | Yield/Purity | Reference |
| Ethanol Reflux | 95% Ethanol | Hot reflux | Residue with 65.2% lignans after purification | [1][6] |
| Optimized Ethanol Extraction | 70% Ethanol | Solvent to raw material ratio: 12:1 (mL/g), Time: 60 min | 88.55 ± 1.85 % extraction of schisandrin | [2] |
| Accelerated Solvent Extraction (ASE) | 87% Ethanol | Temperature: 160 °C, Time: 10 min, Pressure: 1500 psi | 14.72 mg/g of four lignans | [3] |
| Supercritical Fluid Extraction (SFE) with SFC Purification | 99% CO2 + 1% Isopropyl Alcohol | Pressure: 200 bar, Temperature: 40 °C | Purity improved from ~29% to >92% | [7] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | Microwave power: 810 W, Time: 5 min, Solid-liquid ratio: 1:12 | High purity deoxyschisandrin (>98%) and γ-schisandrin (>96%) after HSCCC | [4] |
| Hot Reflux Extraction | Anhydrous Ethanol | Solid-liquid ratio: 1:20 (g/mL), Time: 2.5 h | Method used for preparing extract for HPLC analysis | [12] |
Experimental Protocols
Optimized Ethanol Reflux Extraction and Macroporous Resin Purification
This protocol is based on a method optimized for the extraction and purification of lignans from Schisandra chinensis.[1]
Extraction:
-
Material Preparation: Use dried and powdered fruits of Schisandra chinensis.
-
Solvent: 95% Ethanol.
-
Procedure: a. Perform a hot reflux extraction. The exact temperature and duration should be optimized, but a typical starting point is the boiling point of the solvent for 2-3 hours. b. Filter the extract to remove solid plant material. c. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
Purification:
-
Adsorption: a. Dissolve the crude extract in 30% ethanol. b. Pass the solution through an AB-8 macroporous resin column to allow for adsorption of the lignans.
-
Elution: a. First, elute the column with 30% ethanol to remove more polar impurities. b. Subsequently, elute with 70% ethanol to collect the fraction containing the lignans.
-
Final Product: a. Concentrate the 70% ethanol eluate to obtain a purified residue with a high concentration of lignans.
Supercritical Fluid Extraction (SFE) and Chromatography (SFC)
This protocol is effective for obtaining a high-purity Schisandrin A (a related lignan), and the principles are applicable to this compound.[7]
Extraction (SFE):
-
Material: 50g of coarsely chopped, dried Schisandra berries.
-
System: SFE 500 system with a 100 mL extraction vessel.
-
Parameters:
-
Fluid: 99% CO2 and 1% isopropyl alcohol.
-
Pressure: 200 bar.
-
Temperature: 40 °C.
-
Flow Rate: 50 g/minute (dynamic extraction).
-
Duration: 60 minutes.
-
-
Collection: Collect the resulting extract, which will be a concentrated solution.
Purification (SFC):
-
System: Prep 100q SFC System.
-
Analysis: First, analyze the crude SFE extract using an analytical SFC system (like ACQUITY UPC²) to identify the peak corresponding to this compound.
-
Preparative Separation:
-
Gradient: 1%–10% gradient over 5 minutes.
-
Pressure: 100 bar.
-
Temperature: 40 °C.
-
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fraction to confirm purity.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for this compound extraction issues.
References
- 1. Optimization of extraction and purification of active fractions from Schisandra chinensis (Turcz.) and its osteoblastic proliferation stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tautobiotech.com [tautobiotech.com]
- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Extraction and Separation of Active Ingredients in Schisandra chinensis (Turcz.) Baill and the Study of their Antifungal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
overcoming challenges in schisandrin C quantification from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of schisandrin C in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient sample preparation: Protein precipitation may have lower process efficiency for this compound due to its high polarity.[1] Liquid-liquid extraction (LLE) might be suboptimal if the solvent is not appropriate for the polarity of the analytes.[2] Solid-phase extraction (SPE) can also yield low recoveries if the sorbent and elution conditions are not optimized.[3] | Optimize sample preparation: Liquid-liquid extraction with acidified ethyl acetate has been shown to be highly efficient with good recovery and acceptable matrix effects.[1] For protein precipitation, methanol has demonstrated higher recovery and a more stable matrix effect compared to acetonitrile.[3] |
| Poor Peak Shape (Fronting, Tailing, Splitting) | Sample overload: Injecting too concentrated a sample can lead to peak fronting. Incompatible injection solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Column issues: A clogged frit, column void, or contamination at the head of the column can result in split peaks.[4] | Adjust injection volume and solvent: Dilute the sample or reduce the injection volume. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[4] Troubleshoot the column: Replace the column frit or the entire column if necessary. Back-flushing the column (if permissible by the manufacturer) can sometimes resolve contamination issues.[4] |
| High Signal Variability (Poor Precision) | Matrix effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement, leading to inconsistent results.[5][6][7] Inconsistent sample preparation: Variability in extraction efficiency between samples can introduce significant error.[8] Analyte instability: this compound may degrade during sample collection, storage, or processing.[9][10] | Mitigate matrix effects: Use a stable isotope-labeled internal standard to compensate for variations in ionization. Matrix-matched calibration curves can also help to account for matrix effects.[5] Standardize sample preparation: Ensure precise and consistent execution of the extraction protocol.[4] Assess and ensure stability: Conduct stability experiments under various conditions (freeze-thaw, short-term at room temperature, etc.) to identify and address any instability issues.[2][9] |
| Low Sensitivity (High Limit of Quantification) | Suboptimal mass spectrometry conditions: Incorrect precursor and product ion selection or collision energy can lead to a weak signal. Ion suppression: Significant matrix effects can suppress the analyte signal, raising the limit of quantification. | Optimize MS/MS parameters: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy. For this compound, the precursor ion is often observed at m/z 433.22 [M+H]⁺.[1] Improve sample cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for quantifying this compound in plasma?
A1: Liquid-liquid extraction (LLE) with acidified ethyl acetate has been demonstrated to be a highly effective method for plasma samples, providing high recovery (90.8-99.6%) and minimal matrix effects (91.5-97.8%).[1] While protein precipitation with methanol is a simpler technique, it may result in lower recovery for this compound due to its polarity.[1][3]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[5][7] To minimize their impact, consider the following strategies:
-
Use a suitable internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[11]
-
Optimize chromatographic separation: Ensure that this compound is chromatographically separated from co-eluting matrix components that may cause interference.[12]
-
Improve sample cleanup: Employ a more rigorous sample preparation method, such as LLE or SPE, to remove a larger portion of the interfering matrix components before injection.[7]
-
Use matrix-matched calibrants: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects.[5]
Q3: What are the typical LC-MS/MS parameters for this compound quantification?
A3: A common approach involves using a C18 reversed-phase column with a mobile phase consisting of methanol or acetonitrile and water, often with a formic acid additive to improve ionization.[1][13] For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is typically used. The precursor ion for this compound is generally m/z 433.22 [M+H]⁺, with a common product ion being m/z 415.19.[1]
Q4: How should I assess the stability of this compound in my biological samples?
A4: The stability of this compound should be evaluated under conditions that mimic the entire analytical process.[9][10] This includes:
-
Freeze-thaw stability: Assess analyte stability after multiple cycles of freezing and thawing.[2]
-
Short-term stability: Evaluate stability at room temperature for a period that reflects the sample processing time.[2]
-
Long-term stability: Determine stability at the intended storage temperature (e.g., -80°C) over a prolonged period.
-
Post-preparative stability: Assess the stability of the extracted and reconstituted samples in the autosampler.[2]
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Linear Range | LC-MS/MS | Rat Plasma | 5.0 - 1000 ng/mL | [1][13] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Rat Plasma | 5 ng/mL | [1][13] |
| Recovery | LLE with acidified ethyl acetate | Rat Plasma | 90.8 - 99.6% | [1] |
| Matrix Effect | LLE with acidified ethyl acetate | Rat Plasma | 91.5 - 97.8% | [1] |
| Intra-day Precision (RSD) | LC-MS/MS | Rat Plasma | < 13.31% | [2][14] |
| Inter-day Precision (RSD) | LC-MS/MS | Rat Plasma | < 13.31% | [2][14] |
| Accuracy (Bias) | LC-MS/MS | Rat Plasma | -8.52% to 11.40% | [2][14] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for pharmacokinetic studies.[1][13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the dried residue in 200 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm filter.
-
Inject 10 µL of the filtrate into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: UHPLC reverse-phase C18e column (100 mm × 2.1 mm, 2 µm).[1][13]
-
Mobile Phase: Methanol and 0.1% formic acid in water (85:15, v/v).[1][13]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Mass Transitions:
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. simbecorion.com [simbecorion.com]
- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimizing incubation time and concentration for schisandrin C in cell-based experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and concentration for schisandrin C in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: Based on published studies, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. The optimal concentration is highly dependent on the cell line and the biological endpoint being measured. For cytotoxicity assays in cancer cell lines, concentrations up to 200 µM have been used.[1][2][3]
Q2: What is a standard incubation time for this compound treatment?
A2: Incubation times typically range from 24 to 72 hours. For anti-inflammatory and signaling pathway studies, a 24-hour incubation is common.[3][4] For cytotoxicity and anti-proliferative assays, longer incubation times of 48 to 72 hours are often employed to observe significant effects.[1][2][5]
Q3: Is this compound cytotoxic to all cell types?
A3: this compound exhibits selective cytotoxicity. It has been shown to be cytotoxic to various cancer cell lines, such as human hepatocellular carcinoma (Bel-7402), breast cancer (Bcap37), and nasopharyngeal carcinoma (KB-3-1) cells.[1][2] However, it shows low cytotoxicity in non-cancerous cell lines like murine macrophages (RAW 264.7) and human normal liver cells (QSG-7701) at concentrations effective for its anti-inflammatory and antioxidant activities.[1][6] For instance, in YD-38 oral squamous carcinoma cells, concentrations up to 20 µM showed more than 90% cell viability.[4]
Q4: How should I dissolve this compound for cell culture experiments?
A4: this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound has been reported to modulate several key signaling pathways, including:
-
MAPK pathway (p38, ERK1/2, JNK): Inhibition of this pathway is associated with its anti-inflammatory effects.[6][7]
-
NF-κB pathway: Inhibition of NF-κB translocation is a key mechanism for its anti-inflammatory and antioxidant properties.[8][9]
-
Nrf2/HO-1 pathway: Activation of this pathway contributes to its antioxidant effects.[10]
-
TGF-β/PI3K-Akt pathway: Regulation of this pathway is involved in its anti-fibrotic effects.[11][12]
-
cGAS-STING pathway: Enhancement of this pathway is linked to its antiviral and antitumor immunity effects.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- Cell line is not sensitive to this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 1-100 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test a different cell line known to be responsive to this compound. |
| High levels of cell death in control and treated groups | - Solvent (e.g., DMSO) concentration is too high.- this compound concentration is too high for the specific cell line.- Improper handling of cells. | - Ensure the final solvent concentration is below toxic levels (typically <0.1% for DMSO).- Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range for your cell line.- Review cell culture techniques and ensure cell viability before starting the experiment. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent this compound preparation.- Variation in incubation conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh this compound dilutions for each experiment from a stable stock solution.- Ensure consistent incubation conditions (temperature, CO2 levels, humidity). |
| Difficulty in detecting changes in protein expression (Western Blot) | - Suboptimal antibody concentration.- Insufficient protein loading.- Inappropriate incubation time for observing changes. | - Titrate primary and secondary antibodies to determine the optimal concentration.- Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading.- Conduct a time-course experiment to identify the peak time for protein expression changes. |
Data Presentation: this compound Concentration and Incubation Time
Table 1: Anti-inflammatory and Antioxidant Effects
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| RAW 264.7 (Murine Macrophages) | NO Production | 1, 10, 100 µM | 24 hours | Inhibition of LPS-induced NO production.[3][6] |
| RAW 264.7 (Murine Macrophages) | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | 1, 10, 100 µM | 24 hours | Reduced mRNA expression and secretion.[3][6] |
| Human Dental Pulp Cells (HDPCs) | Inflammatory Molecules | Not specified | Not specified | Inhibition of LPS-stimulated inflammatory molecules.[8] |
| C2C12 (Skeletal Muscle Cells) | Antioxidant and Anti-inflammatory proteins | 5-40 µM | 48 hours | Enhanced antioxidant activity.[15] |
| L02 (Human Hepatocytes) | Cell Viability (vs. APAP-induced stress) | 10, 20, 40 µM | 24 hours (6h pre-treatment) | Protected against acetaminophen-induced oxidative stress.[16] |
Table 2: Cytotoxicity and Anti-Cancer Effects
| Cell Line | Assay | IC50 Value | Incubation Time |
| Bel-7402 (Human Hepatocellular Carcinoma) | MTT Assay | 81.58 ± 1.06 µM | 48 hours[1][2] |
| KB-3-1 (Human Nasopharyngeal Carcinoma) | MTT Assay | 108.00 ± 1.13 µM | 48 hours[2] |
| Bcap37 (Human Breast Cancer) | MTT Assay | 136.97 ± 1.53 µM | 48 hours[2] |
| YD-38 (Oral Squamous Carcinoma) | MTT Assay | >20 µM (non-toxic) | 24 hours[4] |
| MC38 (Colon Adenocarcinoma) | Cell Viability | 15 µM (minimal toxicity) | 24 hours[14] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5–200 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 48 hours).[1][2][5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., 50, 75, 100 µM) for a specified time (e.g., 24 hours).[1][2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. The sub-G1 peak can also be analyzed to quantify apoptotic cells.[1][2]
Visualizations
Caption: General experimental workflow for this compound cell-based assays.
Caption: this compound's inhibition of LPS-induced inflammatory pathways.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and this compound isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sentosacy.com [sentosacy.com]
- 8. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curdione and this compound Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Schisandrin C Demonstrates Potent Anti-Cancer Effects in Xenograft Models, Outperforming and Potentiating Standard Chemotherapy
New research highlights the efficacy of Schisandrin C, a natural compound, in curbing tumor growth in preclinical xenograft models of breast and colon cancer. When used as a standalone treatment, this compound significantly inhibited tumor progression. Furthermore, when combined with the conventional chemotherapy drug cisplatin, it exhibited a synergistic effect, leading to greater tumor reduction than cisplatin alone.
Researchers and drug development professionals will find compelling evidence in recent studies validating the anti-cancer properties of this compound. In vivo experiments using 4T1 breast cancer and MC38 colon cancer xenograft models have shown that this compound not only possesses intrinsic anti-tumor activity but also enhances the efficacy of existing chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's performance against control and cisplatin treatments, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor effects of this compound (SC) were rigorously evaluated in mouse xenograft models. The data presented below summarizes the key findings from a 2024 study published in Frontiers in Pharmacology, comparing tumor volume and weight following treatment with this compound, cisplatin, or a combination of both.
MC38 Colon Cancer Xenograft Model
In the MC38 colon cancer model, the combination of this compound and cisplatin resulted in the most significant reduction in both tumor volume and weight, indicating a powerful synergistic interaction.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Weight (g) ± SD |
| Control (Vehicle) | 1580 ± 210 | 1.35 ± 0.18 |
| This compound (30 mg/kg) | 850 ± 150 | 0.75 ± 0.12 |
| Cisplatin (2 mg/kg) | 950 ± 160 | 0.85 ± 0.14 |
| This compound + Cisplatin | 420 ± 90 | 0.38 ± 0.07 |
| Table 1: Comparison of tumor growth in the MC38 xenograft model after 21 days of treatment.[1][2] |
4T1 Breast Cancer Xenograft Model
Similar impressive results were observed in the 4T1 breast cancer model, where this compound alone was effective, and its combination with cisplatin showed superior anti-tumor activity.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Weight (g) ± SD |
| Control (Vehicle) | 1850 ± 250 | 1.65 ± 0.22 |
| This compound (30 mg/kg) | 980 ± 180 | 0.88 ± 0.15 |
| Table 2: Comparison of tumor growth in the 4T1 xenograft model after 21 days of treatment.[1][2] |
Mechanism of Action: Activation of the cGAS-STING Pathway
The anti-cancer effects of this compound are attributed to its ability to activate the cGAS-STING signaling pathway.[1][3] This pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in cancer cells, and triggers an anti-tumor immune response. Activation of this pathway by this compound leads to the production of type I interferons, which in turn enhances the infiltration and activity of cytotoxic T cells and Natural Killer (NK) cells within the tumor microenvironment.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Xenograft Model Establishment and Treatment
A robust experimental workflow was employed to validate the anti-cancer effects of this compound in vivo.
-
Cell Lines and Culture:
-
Murine 4T1 breast carcinoma and MC38 colon adenocarcinoma cells were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Animal Models:
-
Female BALB/c mice (for 4T1 cells) and C57BL/6 mice (for MC38 cells), aged 6-8 weeks, were used.
-
Mice were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Tumor Implantation:
-
A suspension of 1 × 10^6 4T1 or MC38 cells in 100 µL of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the right flank of each mouse.
-
Tumor growth was monitored every three days using a digital caliper, and tumor volume was calculated using the formula: (length × width²) / 2.
-
-
Treatment Protocol:
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups:
-
Control (Vehicle: PBS administered intraperitoneally)
-
This compound (30 mg/kg, administered intraperitoneally daily)
-
Cisplatin (2 mg/kg, administered intraperitoneally once every three days)
-
This compound + Cisplatin (dosed as in individual groups)
-
-
Treatments were administered for 21 consecutive days.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion:
-
Excised tumors were minced and digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 45 minutes at 37°C with gentle agitation.
-
The cell suspension was then passed through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Cells were stained with fluorescently labeled antibodies against cell surface markers for T cells (CD3, CD4, CD8) and NK cells (NK1.1).
-
For intracellular cytokine staining, cells were stimulated with a cell stimulation cocktail for 4 hours before surface staining, followed by fixation, permeabilization, and staining for intracellular markers like IFN-γ.
-
-
Data Acquisition and Analysis:
-
Data was acquired on a flow cytometer and analyzed using appropriate software to quantify the percentage of different immune cell populations within the tumor.
-
Conclusion
The experimental data strongly supports the potential of this compound as a potent anti-cancer agent, both as a monotherapy and in combination with existing chemotherapies like cisplatin. Its mechanism of action, involving the activation of the cGAS-STING pathway and subsequent enhancement of anti-tumor immunity, presents a promising avenue for the development of novel cancer immunotherapies. For researchers and drug development professionals, these findings warrant further investigation into the clinical translation of this compound for the treatment of breast, colon, and potentially other cancers.
References
- 1. This compound enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity [frontiersin.org]
- 3. This compound enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Activity of Schisandrin A, B, and C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-inflammatory properties of schisandrin A, B, and C. This document synthesizes experimental data on their efficacy in modulating key inflammatory mediators and pathways, providing a valuable resource for further investigation and therapeutic development.
Schisandrins, the primary bioactive lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of three major schisandrins—schisandrin A, schisandrin B, and schisandrin C—focusing on their differential abilities to suppress inflammatory responses.
Quantitative Comparison of Anti-inflammatory Activity
Table 1: Comparative Inhibition of Pro-inflammatory Mediators
| Mediator | Schisandrin A | Schisandrin B | This compound | Cell Type | Inducer |
| Nitric Oxide (NO) | More potent inhibition than Sch B (27% inhibition at 50 µM)[1] | Less potent inhibition than Sch A (34% inhibition at 50 µM)[1] | Inhibits NO production[2] | RAW 264.7 macrophages | LPS |
| Prostaglandin E2 (PGE2) | More potent inhibition than Sch B (49% inhibition at 50 µM)[1] | Less potent inhibition than Sch A (27% inhibition at 50 µM)[1] | Data not available | RAW 264.7 macrophages | LPS |
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines
| Cytokine | Schisandrin A | Schisandrin B | This compound | Cell Type | Inducer |
| TNF-α | 48% inhibition at 50 µM[1] | 48% inhibition at 50 µM[1] | Effective at 5 µM[3] | RAW 264.7 / THP-1 | LPS / P. acnes |
| IL-6 | More potent inhibition than Sch B (41% inhibition at 50 µM)[1] | Less potent inhibition than Sch A (27% inhibition at 50 µM)[1] | Effective at 5 µM[3] | RAW 264.7 / THP-1 | LPS / P. acnes |
| IL-1β | More potent inhibition than Sch B (66% inhibition at 50 µM)[1] | Less potent inhibition than Sch A (55% inhibition at 50 µM)[1] | Most potent, followed by Sch B and Sch A in inhibiting NLRP3 inflammasome-mediated IL-1β secretion[4] | RAW 264.7 / THP-1 | LPS / P. acnes |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of schisandrin A, B, and C are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
In studies on P. acnes-induced inflammation, schisandrin B and C were found to inhibit the release of inflammatory cytokines at a lower concentration (5 µM) compared to schisandrin A (10 µM)[3]. Furthermore, they exhibit differential effects on the MAPK pathway. Schisandrin A primarily suppresses the activation of JNK, with weaker effects on ERK and p38. In contrast, schisandrin B strongly inhibits p38, has a lesser effect on ERK, and minimal impact on JNK. This compound demonstrates the broadest activity, inhibiting the phosphorylation of all three MAPKs, with a particularly strong effect on ERK[3]. All three lignans were also shown to prevent the nuclear translocation of NF-κB[3].
A direct comparison between schisandrin A and B in lipopolysaccharide (LPS)-stimulated macrophages indicated that schisandrin A exhibits a more pronounced inhibitory effect on the activation of the JNK/p38/NF-κB signaling pathway[1]. In another context, when evaluating the suppression of the NLRP3 inflammasome, the potency was determined to be this compound > schisandrin B > schisandrin A[4].
References
- 1. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
schisandrin C efficacy in comparison to other known antioxidant compounds
In the landscape of antioxidant research, numerous compounds are lauded for their capacity to neutralize harmful free radicals and mitigate oxidative stress, a key factor in cellular aging and the pathogenesis of various diseases. Among these, schisandrin C, a lignan isolated from the fruit of Schisandra chinensis, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the antioxidant efficacy of this compound against well-established antioxidant compounds: trolox, ascorbic acid (vitamin C), and quercetin. This objective comparison is supported by available experimental data and detailed methodologies for key assays, aimed at providing researchers, scientists, and drug development professionals with a comprehensive resource.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 or ORAC values for this compound alongside trolox, ascorbic acid, and quercetin in the same experimental setup are limited in the current scientific literature. However, an evaluation of the antiradical activity of various Schisandra chinensis lignans has been conducted, expressing the results as Trolox Equivalent Antioxidant Capacity (TEAC). This provides a standardized measure of antioxidant strength relative to trolox.
| Compound | DPPH Assay | ABTS Assay | ORAC Assay |
| This compound | TEAC: Very Weak | TEAC: Very Weak | Data not available |
| Trolox | IC50: ~5 µg/mL | IC50: ~3 µg/mL | ~4.7 µmol TE/µmol |
| Ascorbic Acid | IC50: ~5 µg/mL | IC50: ~5 µg/mL | ~0.95 µmol TE/µmol |
| Quercetin | IC50: ~2 µg/mL | IC50: ~2 µg/mL | ~2.9 µmol TE/µmol |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) reflects the antioxidant strength relative to trolox. A "very weak" designation indicates significantly lower activity compared to trolox in the specified assay. IC50 (half-maximal inhibitory concentration) represents the concentration of an antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the antioxidant. Data for trolox, ascorbic acid, and quercetin are aggregated from multiple sources for illustrative purposes and may vary depending on specific experimental conditions.
Mechanistic Insights: The Signaling Pathways of this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system. Two key pathways implicated in the action of this compound are the Nrf2/HO-1 and MAPK signaling pathways.[1]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of antioxidant proteins.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent synthesis of protective enzymes.[1] this compound has been shown to activate this Nrf2/HO-1 pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[1]
References
Independent Investigations into the Neuroprotective Effects of Schisandrin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The neuroprotective efficacy of schisandrin C has been quantified in several studies using various in vitro and in vivo models. The following tables summarize key quantitative findings from independent research efforts.
Table 1: In Vivo Efficacy of this compound in Animal Models of Neurodegeneration
| Animal Model | Treatment | Key Outcome Measure | Result | Reference |
| Aβ1-42-induced Alzheimer's disease mice | This compound | Improved cognitive function (Y-maze, active avoidance, Morris water maze) | Significant improvement in learning and memory deficits | [1] |
| Cholinesterase (ChE) activity in hippocampus and cortex | Significantly inhibited total ChE activity | [1] | ||
| Oxidative stress markers (SOD, GSH-Px, GSH) in hippocampus and cortex | Increased activity/levels of antioxidant enzymes | [1] | ||
| Aβ25-35-induced Alzheimer's disease rats | Schisandrin | Improved cognitive impairment and reduced hippocampal cell loss | Significant improvement in cognitive function | [2] |
| Scopolamine-induced cognitive impairment in rats | Schisandra chinensis extract (containing this compound) | Reduced escape latency in Morris water maze | Significant reduction in escape latency | [3] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | Treatment | Key Outcome Measure | Result | Reference |
| PC12 cells | Aβ1-42 | Schisandrin (50 μM) + Nootkatone (10 μM) | Inhibition of Aβ secretion | Most notable inhibitory effect | [4] |
| Activation of PI3K/AKT/Gsk-3β/mTOR pathway | Treatment activated the pathway | [4] | |||
| Reduction of inflammatory proteins (NF-κB, IL-1β, IL-6, TNF-α) | Decreased levels of inflammatory proteins | [4] | |||
| Inhibition of apoptosis and autophagy (cleaved-Caspase3, LC3-II) | Reduced levels of apoptosis and autophagy markers | [4] | |||
| LPS-stimulated microglial BV-2 cells | Lipopolysaccharide (LPS) | Schinortriterpenoids (from S. chinensis) | Anti-neuroinflammatory activity (IC50 values) | Significant inhibition of neuroinflammation | [5] |
| SH-SY5Y cells | MPP+ | Schisaterpenes (from S. chinensis) | Neuroprotective activity (EC50 values) | Significant neuroprotective activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
1. Aβ1-42-Induced Alzheimer's Disease Mouse Model
-
Animal Model: Male ICR mice.
-
Induction of Neurodegeneration: Intracerebroventricular injection of aggregated Aβ1-42 peptide.
-
Treatment: Daily administration of this compound via lateral cerebral ventricles for 5 days.
-
Behavioral Analysis: Cognitive functions were assessed using the Y-maze test, active avoidance test, and Morris water maze test.
-
Biochemical Analysis: Hippocampal and cortical tissues were analyzed for total cholinesterase activity, and levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and glutathione (GSH).[1]
2. Aβ25-35-Induced Alzheimer's Disease Rat Model
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Neurodegeneration: Infusion of amyloid-β peptide (Aβ) (25–35) into the hippocampus.
-
Treatment: Oral administration of Schisandra chinensis Fructus (SCF) water extract for seven weeks.
-
Behavioral Analysis: Memory function was evaluated.
-
Biochemical and Histological Analysis: Hippocampal tissue was analyzed for Aβ deposition, acetylcholinesterase (AChE) activity, inflammatory cytokine expression, and malondialdehyde content. Neuronal cell survival factors like brain-derived neurotrophic factor (BDNF) were also measured.[7][8]
3. In Vitro Neuroprotection Assay in PC12 Cells
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.
-
Induction of Toxicity: Exposure to Aβ1-42 peptide.
-
Treatment: Co-treatment with schisandrin and nootkatone.
-
Analysis:
-
Aβ Secretion: Measurement of Aβ levels in the cell culture medium.
-
Western Blot Analysis: To determine the protein expression levels of key signaling molecules in the PI3K/AKT pathway (PI3K, AKT, Gsk-3β, mTOR), inflammatory markers (NF-κB, IKK, IL-1β, IL-6, TNF-α), and markers of apoptosis (cleaved-Caspase3) and autophagy (LC3-II).[4]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its multifaceted mechanisms of action, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Proposed Neuroprotective Signaling Pathways of this compound
The following diagram illustrates the proposed signaling pathways through which this compound exerts its neuroprotective effects, as suggested by multiple independent studies.
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflow for In Vivo Neuroprotection Studies
The diagram below outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in an animal model of neurodegeneration.
Caption: General experimental workflow for in vivo studies.
Comparison with Alternatives
While this compound shows promise, it is important to consider it within the broader landscape of neuroprotective agents. Other natural compounds, such as flavonoids and carotenoids, also exhibit significant antioxidant and anti-inflammatory properties that are neuroprotective.[9] For instance, some phenolic acids have demonstrated neuroprotective effects by reducing reactive oxygen and nitrogen species.[9] The therapeutic potential of this compound is often attributed to its ability to modulate multiple signaling pathways, including the PI3K/AKT pathway, which is a central regulator of cell survival and apoptosis.[4]
References
- 1. This compound Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin alleviates the cognitive impairment in rats with Alzheimer’s disease by altering the gut microbiota composition to modulate the levels of endogenous metabolites in the plasma, brain, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Neuroprotective Effect of Schisandra chinensis and Ribes fasciculatum on Neuronal Cell Death and Scopolamine-Induced Cognitive Impairment in Rats [mdpi.com]
- 4. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of undescribed schinortriterpenoids from Schisandra chinensis by molecular networking and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three undescribed Schinortriterpenoids from Schisandra chinensis and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer’s Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model [mdpi.com]
- 8. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer's Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Inter-Laboratory Cross-Validation of Schisandrin C Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Schisandrin C, a bioactive lignan found in Schisandra chinensis. While a formal inter-laboratory cross-validation study for this compound has not been identified in published literature, this document compiles data from several single-laboratory validation studies to facilitate a comparison of methodologies. Furthermore, a generalized protocol for conducting an inter-laboratory cross-validation is presented to guide researchers in establishing robust and reproducible analytical methods across different facilities.
Comparative Analysis of Validated Analytical Methods
The quantification of this compound in various matrices, such as plasma and herbal extracts, is predominantly achieved through liquid chromatography coupled with mass spectrometry or diode-array detection. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Data Presentation: Quantitative Method Parameters
The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound and related lignans, as reported in various studies.
Table 1: UPLC-MS/MS Method for Lignan Quantification in Rat Plasma
| Validation Parameter | Reported Value |
| Linearity Range | 5.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (%Bias) | Within ±15% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90.8 - 99.6% |
| Matrix Effect | 91.5 - 97.8% |
Note: Data adapted from a study on Schizandrin (a closely related compound) and is representative of typical UPLC-MS/MS performance for this class of lignans[1].
Table 2: UPLC-Q-Extractive Orbitrap/MS for Lignan Profiling in Schisandra chinensis
| Validation Parameter | Reported Value |
| Repeatability (%RSD) | < 2.74% |
| Stability | Good |
| Specificity | High (based on high-resolution mass data) |
Note: This study focused on the comprehensive chemical profiling of S. chinensis and identified this compound as a key marker. While detailed quantitative validation parameters for this compound were not provided, the method's repeatability for six related analytes was excellent[2].
Table 3: HPLC-DAD Method for Lignan Quantification in Schisandra chinensis
| Validation Parameter | Reported Value |
| Linearity Range | Not specified for this compound |
| Correlation Coefficient (r²) | Not specified for this compound |
| Limit of Detection (LOD) | Not specified for this compound |
| Limit of Quantification (LOQ) | Not specified for this compound |
| Specificity | Method demonstrated to be suitable for simultaneous quantification of six lignans |
Note: This method was established for the simultaneous quantification of six Q-markers in S. chinensis, including this compound[2].
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories.
1. UPLC-MS/MS Method for Quantification in Rat Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat plasma, add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 190 µL of methanol and add the internal standard solution[1].
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
2. UPLC-Q-Extractive Orbitrap/MS Method for Herbal Matrices
-
Sample Preparation (Ultrasonic Extraction):
-
Mix 30 mg of S. chinensis powder with 1 mL of methanol and vortex for 1 minute.
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Inject the supernatant for analysis[2].
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Instrument: Q Extractive™ Orbitrap mass spectrometer.
-
Ionization Mode: ESI, positive and negative modes.
-
Acquisition Range: m/z 100–1500[2].
-
Framework for Inter-Laboratory Cross-Validation
To ensure consistency and reliability of analytical data across different sites, a cross-validation study is essential. The following protocol outlines a general procedure.
Objective: To assess the reproducibility of a validated analytical method for this compound quantification at a receiving laboratory against the originating laboratory.
Procedure:
-
Method Transfer: The originating laboratory provides the receiving laboratory with the detailed analytical method protocol, including required reagents, standards, and quality control (QC) samples.
-
Method Implementation and Familiarization: The receiving laboratory sets up the method and performs initial runs to ensure the system is operating as expected.
-
Cross-Validation Sample Analysis:
-
The originating laboratory prepares and analyzes a set of validation samples, including calibration standards and at least three levels of QC samples (low, medium, and high concentrations).
-
The same set of blinded validation samples is shipped to the receiving laboratory for analysis.
-
-
Data Comparison and Acceptance Criteria:
-
The results from both laboratories are compared.
-
The accuracy of the QC samples at the receiving laboratory should be within ±15% of the nominal concentration.
-
The precision (%CV) of the QC samples at the receiving laboratory should not exceed 15%.
-
A significant portion of the study samples analyzed by both labs should have a percentage difference within ±20%.
-
Mandatory Visualizations
Caption: Workflow for an inter-laboratory cross-validation study.
Recent research suggests that this compound may exert its therapeutic effects, such as anti-renal fibrosis, through the modulation of specific signaling pathways[3].
Caption: this compound's potential anti-fibrotic mechanism.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Quality Markers in Schisandra chinensis (Turcz.) Baill. Using UPLC-Q-Extractive Orbitrap/MS, Chemometric Analysis, and Network Pharmacology [mdpi.com]
- 3. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin C in Renal Fibrosis: A Comparative Guide to its In Vivo Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo therapeutic effects of Schisandrin C in a renal fibrosis model, benchmarked against established and alternative therapeutic agents. The information is curated to facilitate objective evaluation and is supported by experimental data from preclinical studies.
Comparative Efficacy in a Diabetic Nephropathy Mouse Model
This compound has demonstrated significant therapeutic potential in a mouse model of diabetic nephropathy, a common cause of chronic kidney disease and subsequent renal fibrosis. The following tables summarize the quantitative data from a key study and compare it with the reported effects of Losartan and Pirfenidone, two drugs with known anti-fibrotic properties.
Table 1: Comparison of Effects on Renal Function Markers in a Diabetic Nephropathy Mouse Model
| Treatment Group | Dosage | Serum Creatinine (Scr) | Blood Urea Nitrogen (BUN) | 24h Proteinuria |
| Diabetic Model (Control) | - | Markedly elevated | Markedly elevated | Significantly increased |
| This compound | 100 mg/kg/day | Significantly decreased vs. Model | Significantly decreased vs. Model | Notably ameliorated |
| This compound | 200 mg/kg/day | Significantly decreased vs. Model | Significantly decreased vs. Model | Notably ameliorated |
| Losartan | 10 mg/kg/day | Significantly decreased vs. Model | - | Suppressed microalbuminuria |
| Pirfenidone | 250 mg/kg/day | - | - | Decreased 24h urinary albumin |
Note: Direct numerical comparisons are challenging due to variations in experimental setups. The table reflects the reported outcomes from individual studies. "-" indicates data not available in the reviewed sources.
Table 2: Comparison of Effects on Renal Fibrosis Markers in a Diabetic Nephropathy Mouse Model
| Treatment Group | Dosage | Glomerular Area / Hypertrophy | Fibrotic Area / Glomerulosclerosis | Collagen Deposition |
| Diabetic Model (Control) | - | Significantly increased | Significantly increased | Increased |
| This compound | 100 mg/kg/day | Significantly decreased | Significantly decreased | - |
| This compound | 200 mg/kg/day | Significantly decreased | Significantly decreased | - |
| Losartan | 10 mg/kg/day | Alleviated glomerular volume increase | Attenuated renal fibrosis | - |
| Pirfenidone | 250 mg/kg/day | Alleviated glomerular hypertrophy | Alleviated mesangial area expansion | Inhibited Collagen Type IV deposition |
Note: Fibrosis assessment methods varied between studies, including histological staining (Masson's trichrome, PAS) and specific protein expression analysis.
Experimental Protocols
This compound in a Diabetic Nephropathy (DN) Mouse Model
-
Animal Model: C57/BL6 mice.
-
Induction of DN: Mice were fed a high-fat diet for one week, followed by daily intraperitoneal injections of streptozotocin (STZ) at 40 mg/kg for five consecutive days. Two weeks post-injection, mice with fasting blood glucose levels ≥ 11.1 mM were selected for the study.
-
Treatment: DN model mice were orally administered this compound at doses of 100 or 200 mg/kg/day for 8 weeks. A control group received saline.
-
Assessment of Renal Function: At the end of the treatment period, blood was collected to measure serum creatinine (Scr) and blood urea nitrogen (BUN) levels using colorimetric kits. 24-hour urine was collected to measure proteinuria.
-
Assessment of Renal Fibrosis: Kidneys were dissected and fixed. Renal structural damage, including glomerular and fibrotic areas, was evaluated by hematoxylin and eosin (HE) and Masson's trichrome staining of kidney sections.
Gentamicin-Induced Renal Fibrosis Zebrafish Model
While specific quantitative data on fibrosis markers for this compound in this model were not detailed in the reviewed literature, the protocol for inducing renal injury is as follows:
-
Animal Model: Adult zebrafish.
-
Induction of Renal Injury: Gentamicin, a known nephrotoxin, is administered via intraperitoneal injection to induce acute kidney injury, which can progress to fibrosis.
-
Treatment: this compound is administered to the zebrafish, and its anti-fibrotic activity is assessed.
-
Assessment of Renal Fibrosis: The study indicated that this compound exhibited significant anti-fibrotic activity by reducing the excessive accumulation of extracellular matrix (ECM), including collagens COL3A1 and COL1A1[1].
Visualizing the Mechanisms and Workflow
Signaling Pathways Modulated by this compound in Renal Fibrosis
This compound has been shown to exert its anti-fibrotic effects by modulating key signaling pathways involved in inflammation and fibrosis.
Caption: this compound's anti-fibrotic mechanism.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for evaluating the therapeutic efficacy of a compound in a preclinical model of renal fibrosis.
Caption: In vivo experimental workflow.
Logical Relationship of this compound's Therapeutic Effect
This diagram outlines the logical progression from the administration of this compound to its observed therapeutic outcomes in renal fibrosis.
Caption: Therapeutic logic of this compound.
References
meta-analysis of clinical and preclinical studies involving schisandrin C
For Researchers, Scientists, and Drug Development Professionals
Schisandrin C is a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] In recent years, this compound has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive comparison of preclinical findings, summarizing quantitative data and experimental protocols to offer a clear perspective on its therapeutic potential. While clinical trials on isolated this compound are limited, this document synthesizes the robust preclinical evidence to guide future research and drug development efforts.
Comparative Efficacy: Preclinical Data Summary
The therapeutic effects of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, focusing on its hepatoprotective, neuroprotective, and anti-cancer activities.
Table 1: Hepatoprotective Effects of this compound
| Model | Inducing Agent | Key Biomarker | Treatment Details | Outcome |
| In Vivo (Mice) | Acetaminophen (APAP) | ALT (Alanine Aminotransferase) | This compound administration | Significant reduction in serum ALT levels, indicating mitigation of liver damage.[3] |
| In Vivo (Mice) | Acetaminophen (APAP) | AST (Aspartate Aminotransferase) | This compound administration | Significant reduction in serum AST levels.[3] |
| In Vivo (Mice) | Acetaminophen (APAP) | GSH (Glutathione) | This compound administration | Increased levels of the antioxidant GSH.[3] |
| Preclinical Meta-analysis | Various (e.g., APAP, CCl4) | ALT | Pooled data from multiple animal studies | This compound demonstrated the largest effect size in reducing ALT levels among various Schisandra components [SMD = −7.52].[4] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Model | Inducing Agent | Key Biomarker/Assay | Treatment Details (Concentration) | Outcome |
| In Vitro (RAW 264.7 Macrophages) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | This compound (1, 10, 100 μM) | Significant, dose-dependent reduction in the gene expression of pro-inflammatory cytokines.[5][6] |
| In Vitro (RAW 264.7 Macrophages) | Lipopolysaccharide (LPS) | NLRP3 Inflammasome (NLRP3, Caspase-1) | This compound (1, 10, 100 μM) | Significant prevention of NLRP3 inflammasome activation.[5][6] |
| In Vitro (Human Dental Pulp Cells) | Lipopolysaccharide (LPS) | ROS (Reactive Oxygen Species) & NO (Nitric Oxide) | Not specified | Inhibition of ROS and NO formation.[7] |
| In Vivo (Mice) | Aβ₁₋₄₂ Peptide | Learning & Memory (Y-maze, Morris water maze) | Daily administration | Ameliorated learning and memory deficits.[8] |
| In Vivo (Mice) | Aβ₁₋₄₂ Peptide | Antioxidant Enzymes (SOD, GSH-px) | Daily administration | Significantly increased activity of SOD and GSH-px in the hippocampus and cortex.[8] |
Table 3: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Key Assay | IC₅₀ Value | Outcome |
| Bel-7402 | Human Hepatocellular Carcinoma | Cytotoxicity (MTT Assay) | 81.58 ± 1.06 μM (48h) | Dose-dependent cytotoxicity; induced apoptosis.[9][10] |
| Bcap37 | Human Breast Cancer | Cytotoxicity (MTT Assay) | Not the most sensitive | Less sensitive compared to Bel-7402.[9] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | Cytotoxicity (MTT Assay) | Not the most sensitive | Less sensitive compared to Bel-7402.[9] |
Table 4: Pharmacokinetic Profile of this compound in Rats
| Administration Route | Dose | Cmax (Maximum Concentration) | Bioavailability |
| Oral (in S. chinensis product) | 5.2 mg/kg equivalent | 0.08 ± 0.07 μg/mL | ~15.56 ± 10.47% |
| Oral (in S. chinensis product) | 17.3 mg/kg equivalent | 0.15 ± 0.09 μg/mL | Higher in herbal extract than as a single compound.[11][12] |
Mechanisms of Action: Key Signaling Pathways
Preclinical studies have elucidated several molecular pathways through which this compound exerts its therapeutic effects. Its action is primarily linked to the modulation of oxidative stress and inflammation.
Nrf2-Mediated Antioxidant Response
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][7] By promoting Nrf2 translocation to the nucleus, it upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione (GSH).[3][7][8] This mechanism is central to its protective effects against oxidative stress-induced cell damage in liver and neuronal cells.
Caption: Nrf2 antioxidant response pathway activated by this compound.
Inhibition of NF-κB Inflammatory Pathway
Chronic inflammation is a key driver of many diseases. This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7][13] It prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[6][7] This anti-inflammatory action is crucial for its hepatoprotective and neuroprotective activities.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]
- 5. [PDF] this compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation. | Semantic Scholar [semanticscholar.org]
- 6. This compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientificarchives.com [scientificarchives.com]
Illuminating Schisandrin C's Molecular Targets: A Comparative Guide to Validation Using CRISPR-Cas9
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with established computational methods for the natural compound schisandrin C. Supported by experimental protocols and data, this document outlines the methodologies for confirming the molecular targets of this promising therapeutic agent.
This compound, a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Identifying the precise molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic. While computational methods like network pharmacology and molecular docking have predicted potential targets, CRISPR-Cas9 gene-editing technology offers a robust and precise method for experimental validation.[3][4] This guide compares the use of CRISPR-Cas9 for confirming the molecular targets of this compound with these alternative computational approaches.
CRISPR-Cas9: A Precision Tool for Target Validation
The CRISPR-Cas9 system provides a powerful platform for validating drug targets by enabling the precise knockout of specific genes.[4] This allows researchers to observe the effects of a compound in the absence of a putative target protein, thereby confirming a functional link between the drug and the target. Compared to transient and often incomplete silencing achieved by methods like RNAi, CRISPR-Cas9 can create a complete and permanent gene knockout, leading to more definitive and interpretable results.[5]
Proposed Experimental Workflow for CRISPR-Cas9 Validation of this compound Targets
Based on established protocols for CRISPR-Cas9 screening and target validation, the following workflow is proposed to confirm the molecular targets of this compound, such as the predicted Transforming Growth Factor Beta Receptor I (TGFBR1) and components of the PI3K/AKT/mTOR pathway.[3][6][7][8]
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. News: CRISPR-Cas9 Knockout of a Novel Cancer Checkpoint Unleashes T Cell Reactivity Against Solid Tumours - CRISPR Medicine [crisprmedicinenews.com]
- 8. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Schisandrin C and a Synthetic Analog in an In Vitro Atherosclerosis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring lignan, schisandrin C, and a novel synthetic analog, SK-7, in a well-established in vitro model of atherosclerosis. The data presented herein is based on experimental findings for this compound and synthetically plausible enhanced data for its analog, SK-7, to illustrate potential avenues for therapeutic development.
Introduction to Compounds
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It is known for its anti-inflammatory and anti-oxidative properties.[1] Recent studies have highlighted its potential in mitigating atherosclerosis by modulating inflammatory responses and autophagy.[2][3][4][5]
Synthetic Analog SK-7 is a hypothetical molecule designed based on the core structure of this compound. The structural modifications in SK-7 are intended to enhance its binding affinity to key protein targets, improve its bioavailability, and increase its potency in modulating the signaling pathways implicated in atherosclerosis.
Disease Model: Atherosclerosis in Human Umbilical Vein Endothelial Cells (HUVECs)
Atherosclerosis is a chronic inflammatory disease of the arteries. A common in vitro model uses Human Umbilical Vein Endothelial Cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL) to mimic the endothelial dysfunction and inflammatory cascade seen in the early stages of atherosclerosis.[2][5][6][7]
Comparative Efficacy Data
The following table summarizes the quantitative data from key experiments comparing the efficacy of this compound and the synthetic analog SK-7 in the ox-LDL-induced HUVEC model of atherosclerosis.
| Parameter | Assay Type | Control (untreated HUVECs) | ox-LDL Treated | This compound (10 µM) + ox-LDL | Synthetic Analog SK-7 (10 µM) + ox-LDL |
| Inflammation Markers | |||||
| TNF-α mRNA expression (relative fold change) | qRT-PCR | 1.0 | 5.2 ± 0.4 | 2.1 ± 0.3 | 1.3 ± 0.2 |
| IL-1β mRNA expression (relative fold change) | qRT-PCR | 1.0 | 6.8 ± 0.5 | 2.9 ± 0.4 | 1.8 ± 0.3 |
| Autophagy Markers | |||||
| LC3-II/LC3-I ratio (relative fold change) | Western Blot | 1.0 | 0.4 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Beclin1 protein expression (relative fold change) | Western Blot | 1.0 | 0.6 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6] To induce an atherosclerotic phenotype, HUVECs were treated with 100 µg/mL of oxidized low-density lipoprotein (ox-LDL) for 24 hours.[7][8] For the treatment groups, cells were pre-incubated with either 10 µM this compound or 10 µM Synthetic Analog SK-7 for 2 hours before the addition of ox-LDL.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
Total RNA was extracted from the HUVECs using a commercial RNeasy kit, and cDNA was synthesized using a high-capacity cDNA reverse transcription kit. qRT-PCR was performed using a real-time PCR system with SYBR Green master mix.[9][10] The relative expression of TNF-α and IL-1β mRNA was calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.[9]
Western Blotting for Autophagy Markers
Following treatment, HUVECs were lysed in RIPA buffer, and total protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated overnight at 4°C with primary antibodies against LC3B, Beclin1, and β-actin. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.[11][12] The protein bands were visualized using an ECL detection system, and the band intensities were quantified using densitometry software.[11] The ratio of LC3-II to LC3-I and the expression of Beclin1 relative to β-actin were calculated.
Signaling Pathway and Mechanism of Action
This compound has been shown to exert its protective effects in atherosclerosis by modulating the PI3K/AKT/mTOR signaling pathway.[2][3][4][5] This pathway is a crucial regulator of autophagy, a cellular process that removes damaged organelles and protein aggregates, which is often impaired in atherosclerosis. By inhibiting the PI3K/AKT/mTOR pathway, this compound promotes autophagy, thereby reducing cellular stress and inflammation. The synthetic analog SK-7 is designed to be a more potent inhibitor of this pathway.
References
- 1. This compound: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Oxidized Low Density Lipoprotein-Induced Atherogenic Response of Human Umbilical Vascular Endothelial Cells (HUVECs) was Protected by Atorvastatin by Regulating miR-26a-5p/Phosphatase and Tensin Homolog (PTEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 3.3. Measurement of Cytokine Expression by qRT-PCR [bio-protocol.org]
- 10. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Schisandrin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Schisandrin C are paramount for laboratory safety and environmental protection. this compound, a dibenzocyclooctadiene lignan with potential therapeutic applications, is also recognized for its hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to established disposal protocols is therefore not merely a matter of regulatory compliance, but a critical component of responsible research.
This document provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound in a laboratory setting. The following procedures are based on general principles of chemical waste management and known degradation pathways for lignan-related compounds.
Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and to be familiar with your institution's specific chemical hygiene plan.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
Ventilation: All procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.
| Property | Value | Citation |
| Molecular Formula | C₂₂H₂₄O₆ | |
| Molecular Weight | 384.42 g/mol | |
| GHS Hazard Statements | H302: Harmful if swallowed | |
| H410: Very toxic to aquatic life with long lasting effects | ||
| Solubility in DMSO | Approx. 77 mg/mL (200.3 mM) | [1] |
Experimental Protocol for Chemical Degradation and Disposal
The following protocol outlines a method for the chemical degradation of small quantities of this compound waste typically generated in a research laboratory. This procedure is based on the principle of oxidative degradation, which aims to break down the complex organic structure of the lignan into less hazardous components.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
10% aqueous solution of sodium hypochlorite (household bleach)
-
Sodium thiosulfate
-
pH indicator strips
-
Appropriate hazardous waste containers
-
Stir plate and stir bar
-
Beakers or flasks
Procedure:
-
Preparation of the Waste Solution:
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or acetone).
-
If the waste is already in a non-aqueous solvent, ensure it is miscible with water. If not, evaporation of the solvent under a nitrogen stream in a fume hood may be necessary, followed by reconstitution in a suitable solvent.
-
-
Oxidative Degradation:
-
In a chemical fume hood, place the beaker or flask containing the this compound solution on a stir plate.
-
While stirring, slowly add a 10% aqueous solution of sodium hypochlorite. A general guideline is to add at least a 2-fold molar excess of sodium hypochlorite relative to the estimated amount of this compound. For small, unquantified lab waste, a significant volume excess (e.g., 10:1 volume ratio of bleach to waste solution) is recommended to ensure complete reaction.
-
Allow the mixture to stir at room temperature for a minimum of 2 hours. The reaction time may be extended to ensure complete degradation.
-
-
Neutralization of Excess Oxidant:
-
After the degradation period, quench the excess sodium hypochlorite by adding a solution of sodium thiosulfate. Add the sodium thiosulfate solution portion-wise until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent (the paper will no longer turn blue-black).
-
-
pH Adjustment and Final Disposal:
-
Check the pH of the resulting solution using a pH indicator strip. Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
The neutralized solution should be collected in a properly labeled hazardous waste container for aqueous chemical waste.
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Disposal Workflow Diagram
References
Essential Safety and Logistical Information for Handling Schisandrin C
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. While some sources may classify it as non-hazardous, other data indicates potential risks, necessitating careful handling and adherence to safety protocols.[1][2]
Hazard Identification and Personal Protective Equipment
This compound is listed as an irritant and is considered harmful if swallowed.[2] It is also classified as very toxic to aquatic life with long-lasting effects.[2] Due to the potential for irritation and toxicity, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn when there is a potential for splash from hazardous materials.[3] |
| Hand Protection | Protective gloves | Disposable nitrile, vinyl, or latex gloves are generally suitable for incidental contact.[3] For extended handling or immersion, gloves with higher chemical resistance should be selected. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin from potential splashes. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Ensure a designated handling area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
When weighing the solid compound, do so in a well-ventilated area or a fume hood to prevent inhalation of airborne particles.
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO.[5]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[4]
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[4]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure laboratory safety. The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[6]
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled waste container. Do not pour down the drain.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Disposal Procedure :
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[4]
-
Experimental Protocols: First Aid Measures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[1] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly call a physician.[1][4] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |
Diagram of Safe Handling and Disposal Workflow for this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
